Thiazovivin
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-14(17-8-11-4-2-1-3-5-11)12-9-22-15(19-12)20-13-6-7-16-10-18-13/h1-7,9-10H,8H2,(H,17,21)(H,16,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKQCZBPPCLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=NC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673091 | |
| Record name | Thiazovivin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226056-71-8 | |
| Record name | Thiazovivin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thiazovivin's Mechanism of Action in Stem Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiazovivin is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Its application in stem cell biology has been transformative, significantly enhancing cell survival, particularly after single-cell dissociation, and facilitating cellular reprogramming.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's effects on stem cells, detailed experimental protocols for assessing its activity, and a compilation of quantitative data to support experimental design. The primary mechanism of this compound revolves around its inhibition of the Rho-ROCK signaling pathway, which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and apoptosis. By mitigating the hyperactivation of this pathway induced by cellular stress, such as enzymatic dissociation, this compound promotes a pro-survival environment for pluripotent stem cells while maintaining their undifferentiated state.
Core Mechanism of Action: Inhibition of the Rho-ROCK Signaling Pathway
The central mechanism of this compound in stem cells is the inhibition of the Rho-associated kinase (ROCK).[1][5] ROCK is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA.[6] The Rho-ROCK signaling cascade is integral to numerous cellular processes, including the organization of the actin cytoskeleton, cell polarity, and contraction.[1]
Upon single-cell dissociation, a process commonly used in stem cell culture and experimentation, human embryonic stem cells (hESCs) experience a significant increase in RhoA and ROCK activity.[6] This hyperactivation leads to downstream phosphorylation of targets like Myosin Light Chain (MLC), resulting in increased actomyosin contractility and subsequent anoikis (a form of programmed cell death initiated by loss of cell-matrix anchorage).
This compound directly targets and inhibits ROCK, thereby preventing these downstream events.[4][6] This inhibition leads to a reduction in cytoskeletal tension and promotes cell survival and attachment to the extracellular matrix (ECM).[6]
Stabilization of E-cadherin and Enhancement of Cell-Cell Adhesion
A critical consequence of ROCK inhibition by this compound is the stabilization of E-cadherin, a key component of adherens junctions responsible for cell-cell adhesion.[1][6] Following enzymatic dissociation, E-cadherin is often cleaved and its newly synthesized form is unstable.[6] this compound treatment has been shown to prevent the endocytosis of E-cadherin, leading to its accumulation at the cell surface.[6][7] This enhanced E-cadherin-mediated cell-cell interaction is crucial for the survival of dissociated hESCs, especially in the absence of a supportive extracellular matrix.[5][6]
Promotion of Cell-ECM Adhesion and Integrin Signaling
This compound also enhances the adhesion of stem cells to the extracellular matrix (ECM).[6] Dissociated hESCs treated with this compound exhibit dramatically increased adhesion to Matrigel- or laminin-coated surfaces.[6][7] This effect is mediated through the enhancement of β1 integrin activity, which in turn synergizes with growth factors to promote cell survival.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and efficacy of this compound in stem cell applications.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (ROCK) | 0.5 µM | Cell-free assay | [7][8] |
| Effective Concentration | 2 µM | Human Embryonic Stem Cells (hESCs) | [6][7] |
| Comparative Efficacy | 2 µM this compound is comparable to 10 µM Y-27632 | Human Embryonic Stem Cells (hESCs) | [7][9] |
| Application | This compound Concentration | Effect | Reference |
| hESC Survival Post-Dissociation | 2 µM | >30-fold increase in survival | [7] |
| iPSC Reprogramming Efficiency | 1 µM | >10-fold increase in efficiency of cord blood mononuclear cells | [7][9] |
| Cattle Embryo-derived Stem-like Cell Derivation | Not specified | Increased attachment rates and expression of pluripotency markers | [10][11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its application.
Caption: this compound's mechanism of action via ROCK inhibition.
Caption: A typical experimental workflow for assessing this compound's effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to characterize the effects of this compound on stem cells.
In Vitro Rho-Kinase (ROCK) Activity Assay
This protocol is based on the use of a commercially available Rho-kinase assay kit, such as the CycLex Rho-kinase Assay Kit mentioned in the literature.[7]
Objective: To quantify the inhibitory effect of this compound on ROCK activity in a cell-free system.
Materials:
-
Recombinant ROCK
-
This compound (dissolved in DMSO)
-
Rho-kinase assay kit (containing substrate like MYPT1, ATP, and detection antibodies)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test would be around the IC50 value (e.g., 0.01 µM to 10 µM).
-
Add the recombinant ROCK enzyme to the wells of the assay plate pre-coated with the ROCK substrate (e.g., MYPT1).
-
Add the different concentrations of this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Wash the plate to remove ATP and unbound reagents.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.
-
Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of ROCK inhibition for each this compound concentration compared to the DMSO control.
Western Blot Analysis for Pluripotency Markers and E-cadherin
Objective: To assess the protein levels of pluripotency markers (e.g., OCT4, SOX2, NANOG) and E-cadherin in stem cells following this compound treatment.
Materials:
-
hESCs or iPSCs
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-OCT4, anti-SOX2, anti-NANOG, anti-E-cadherin, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture stem cells with or without this compound for the desired duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Flow Cytometry for Cell Surface E-cadherin
Objective: To quantify the level of E-cadherin on the surface of stem cells after dissociation and treatment with this compound.
Materials:
-
hESCs or iPSCs
-
This compound
-
Dissociation reagent (e.g., Accutase)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-E-cadherin antibody or a primary anti-E-cadherin antibody and a corresponding fluorescent secondary antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Dissociate the stem cells into a single-cell suspension using Accutase.
-
Wash the cells with FACS buffer.
-
Treat the cells with this compound or DMSO in suspension for a specified time (e.g., 1-4 hours).
-
Resuspend the cells in FACS buffer.
-
Add the anti-E-cadherin antibody or the isotype control to the cell suspension.
-
Incubate on ice for 30-45 minutes in the dark.
-
If using an unconjugated primary antibody, wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
-
Gate on the live cell population and quantify the mean fluorescence intensity of E-cadherin staining.
Single-Cell Survival and Attachment Assay
Objective: To determine the effect of this compound on the survival and attachment of dissociated stem cells.
Materials:
-
hESCs or iPSCs
-
This compound
-
Dissociation reagent (e.g., Accutase)
-
Stem cell culture medium
-
Matrigel-coated plates
-
Microscope with a camera
-
Cell counting method (e.g., hemocytometer with trypan blue or an automated cell counter)
Procedure:
-
Coat the wells of a multi-well plate with Matrigel.
-
Dissociate the stem cells into a single-cell suspension.
-
Count the number of viable cells.
-
Seed a defined number of cells (e.g., 1 x 10^5 cells/well) into the Matrigel-coated wells in culture medium containing either this compound or DMSO.
-
Incubate the plates for 24-48 hours.
-
For Survival Assay: After incubation, detach the cells and count the number of viable cells in each condition. Calculate the percentage of survival relative to the initial number of seeded cells.
-
For Attachment Assay: After a shorter incubation period (e.g., 2-6 hours), gently wash the wells to remove unattached cells.
-
Capture images of multiple random fields in each well.
-
Count the number of attached cells per field.
-
Calculate the average number of attached cells per condition.
Conclusion
This compound is an indispensable tool in stem cell research, primarily due to its robust ability to enhance cell survival and maintain pluripotency. Its mechanism of action is well-defined, centering on the inhibition of the Rho-ROCK signaling pathway. This inhibition counteracts the detrimental effects of single-cell dissociation by stabilizing E-cadherin, promoting cell-cell and cell-ECM adhesion, and preventing anoikis. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and further investigate the applications of this compound in the dynamic field of stem cell biology.
References
- 1. Development of a protein marker panel for characterization of human induced pluripotent stem cells (hiPSCs) using global quantitative proteome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]
- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Thiazovivin for Enhanced iPSC Generation: A Technical Guide
Introduction
The generation of induced pluripotent stem cells (iPSCs) is a cornerstone of modern regenerative medicine and drug discovery. However, the process is often hampered by low efficiency and poor cell survival, particularly after single-cell dissociation required for clonal selection and genetic manipulation. Thiazovivin, a cell-permeable aminothiazole compound, has emerged as a critical small molecule for overcoming these hurdles. It is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), which significantly enhances cell survival and improves the overall efficiency of iPSC reprogramming.[1][2][3] This guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols, and a summary of its quantitative effects on iPSC generation.
Mechanism of Action: The ROCK Signaling Pathway
This compound exerts its pro-survival and reprogramming-enhancing effects by inhibiting the ROCK signaling pathway. The ROCK family of serine/threonine kinases (ROCK1 and ROCK2) are key regulators of actin cytoskeleton dynamics, cell adhesion, and apoptosis.[4][5][6]
Key Functions of the ROCK Pathway in Stem Cells:
-
Apoptosis: Single-cell dissociation of human pluripotent stem cells (hPSCs) leads to hyperactivation of the Rho-ROCK pathway, resulting in anoikis (a form of programmed cell death).[1][7][8]
-
Cell Adhesion: ROCK signaling influences the stability of cell-cell junctions (mediated by E-cadherin) and cell-extracellular matrix (ECM) interactions (mediated by integrins).[9][10]
-
Cytoskeleton and Morphology: The pathway controls the shape and movement of cells by acting on the actin cytoskeleton.[4][7][11]
This compound's Interventive Role: By inhibiting ROCK, this compound effectively counteracts the detrimental effects of single-cell dissociation. Its primary mechanisms include:
-
Inhibition of Apoptosis: this compound prevents dissociation-induced apoptosis, dramatically increasing cell viability. Studies show it reduces TUNEL-positive (apoptotic) cells from over 80% in control groups to around 12% after trypsinization.[1]
-
Stabilization of E-cadherin: The molecule potently inhibits the endocytosis of E-cadherin, a crucial protein for cell-cell adhesion.[9][10] This stabilization allows dissociated cells to re-establish essential cell-cell interactions, which is critical for survival even in the absence of an ECM.[10][12]
-
Enhancement of Cell-ECM Adhesion: this compound increases cell adhesion to ECM proteins like Matrigel by promoting β1-integrin activity.[10][13]
This multi-pronged mechanism of enhancing both cell-cell and cell-ECM adhesion while preventing apoptosis is the key to its success in improving iPSC generation.
Quantitative Impact on iPSC Generation Efficiency
This compound significantly boosts the efficiency of reprogramming across various cell types and methods. It is often used in chemical cocktails to achieve synergistic effects.
-
Standalone Improvement: this compound treatment alone can enhance the survival of dissociated hESCs by more than 30-fold.[10][12] When used on cord blood mononuclear cells, a 1 µM concentration increased reprogramming efficiency by over 10 times.[10][12]
-
Synergy with Other Small Molecules: Its most dramatic effects are seen in combination with other inhibitors. When added to a cocktail of SB431542 (a TGF-β inhibitor) and PD0325901 (a MEK-ERK inhibitor), this compound can increase the overall reprogramming efficiency from fibroblast cultures by over 200-fold compared to using the four transcription factors (Oct4, Sox2, Klf4, c-Myc) alone.[1][14]
The following table summarizes key quantitative data from cited studies.
| Parameter | Cell Type | This compound Concentration | Key Findings | Reference |
| Cell Survival | Human ESCs | 2 µM | >30-fold increase in survival after enzymatic dissociation. | [10][12] |
| Apoptosis Reduction | Human ESCs | 2 µM | Reduced TUNEL-positive cells from 81% (DMSO) to 12% (this compound). | [1] |
| Reprogramming Efficiency | Cord Blood Mononuclear Cells | 1 µM | >10-fold increase in iPSC generation efficiency. | [10][12] |
| Synergistic Efficiency | Human Fibroblasts | 0.5 µM | >200-fold overall improvement when combined with SB431542 and PD0325901. | [1][14] |
| Potency Comparison | N/A (Cell-free assay) | 0.5 µM (IC50) | ~5-fold more potent than the common ROCK inhibitor Y-27632. | [1][15] |
Experimental Protocols for iPSC Generation
This section provides a generalized protocol for using this compound to enhance iPSC generation from human fibroblasts. Specifics may need optimization based on the cell line and reprogramming technology used.
A. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder.[14] Dissolve it in sterile DMSO to create a stock solution, for example, at a concentration of 10 mM.[16][17]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, where they are stable for up to 3 months.[1]
B. Reprogramming Protocol
-
Cell Seeding: Plate target cells (e.g., human fibroblasts) onto a Matrigel-coated plate or on a feeder layer of mouse embryonic fibroblasts (MEFs).
-
Transduction/Transfection: Introduce the reprogramming factors (e.g., Oct4, Sox2, Klf4, c-Myc) using a suitable method such as lentiviral transduction, Sendai virus, or episomal vectors.
-
Initiation of this compound Treatment: Two to four days post-transduction, switch the culture to iPSC generation medium. This medium should be supplemented with the desired final concentration of this compound (typically 0.5 µM to 2 µM).[1][18] If using a chemical cocktail, add the other small molecules (e.g., 2 µM SB431542 and 0.5 µM PD0325901) at this time.[1][14]
-
Maintenance: Continue to culture the cells, replacing the medium daily with fresh iPSC medium containing this compound and any other small molecules.
-
Duration of Treatment: Maintain the this compound treatment for the initial, critical phase of reprogramming, typically the first 7 to 10 days. This period is crucial for promoting the survival of cells undergoing mesenchymal-to-epithelial transition (MET), a key step in reprogramming.[19]
-
Colony Emergence and Maturation: After the initial treatment period, switch to a standard iPSC maintenance medium without this compound. Continue to culture for another 2-3 weeks until distinct, compact iPSC colonies with well-defined borders appear.
-
Colony Picking and Expansion: Manually pick the mature iPSC colonies and transfer them to a new Matrigel-coated plate for expansion. To improve survival during this passaging step, it is highly recommended to supplement the medium with a ROCK inhibitor like this compound (2 µM) or Y-27632 (10 µM) for the first 24 hours after picking.[8][20]
-
Characterization: Once stable iPSC lines are established, perform characterization assays to confirm pluripotency (e.g., expression of markers like OCT4, NANOG, SSEA-4) and genomic stability (karyotyping).[10][21]
Logical Framework of this compound's Efficacy
The benefits of this compound can be understood through a clear cause-and-effect relationship, starting from its molecular target and culminating in higher reprogramming yields.
This compound is an indispensable tool for robust and efficient iPSC generation. By selectively inhibiting the ROCK pathway, it directly addresses the primary challenge of poor cell survival following dissociation. Its ability to stabilize E-cadherin and promote integrin-mediated adhesion ensures that cells undergoing the stress of reprogramming are maintained in a viable state, leading to a significantly higher yield of fully reprogrammed iPSC colonies. The inclusion of this compound, particularly in the initial stages of reprogramming and during clonal expansion, has become a standard and highly effective practice in stem cell laboratories worldwide.
References
- 1. iPSC Induction Enhancer, this compound - CAS 1226056-71-8 - Calbiochem | 420220 [merckmillipore.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 9. pnas.org [pnas.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis | eLife [elifesciences.org]
- 12. selleck.co.jp [selleck.co.jp]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound ≥98% (HPLC), powder, Rho kinase inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. selleckchem.com [selleckchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. An updated protocol for the cost-effective and weekend-free culture of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. The novel combination of small-molecule inhibitors increases the survival and colony formation capacity of human induced pluripotent stem cells after single-cell dissociation - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Thiazovivin in Enhancing Embryonic Stem Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The in vitro culture of human embryonic stem cells (hESCs) is frequently hampered by poor survival rates, particularly following single-cell dissociation, a process known as anoikis. This technical guide delves into the pivotal role of Thiazovivin, a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), in significantly improving the survival and maintaining the pluripotency of hESCs. We will explore its mechanism of action, provide a comprehensive summary of its quantitative effects, detail experimental protocols for its application, and visualize the underlying signaling pathways and experimental workflows.
Introduction
Human embryonic stem cells hold immense promise for regenerative medicine and drug discovery due to their capacity for indefinite self-renewal and their ability to differentiate into all cell types of the body. A significant bottleneck in harnessing their full potential is the high incidence of cell death upon enzymatic dissociation to single cells, which is often necessary for passaging, clonal selection, and various experimental procedures. This phenomenon is largely attributed to the disruption of cell-cell and cell-extracellular matrix (ECM) interactions, leading to the activation of apoptotic pathways.
This compound has emerged as a crucial tool to overcome this challenge. It is a 2,4-disubstituted thiazole that functions as a selective ROCK inhibitor.[1] By targeting the ROCK signaling pathway, this compound effectively mitigates dissociation-induced apoptosis, thereby dramatically enhancing hESC survival and facilitating their routine culture and manipulation.[2][3]
Mechanism of Action
This compound's pro-survival effect on hESCs is primarily mediated through its inhibition of the ROCK signaling pathway.[2][4] ROCK is a serine/threonine kinase that plays a central role in regulating the actin cytoskeleton, cell polarity, and contraction.[2] The dissociation of hESCs disrupts crucial cell adhesion molecules, particularly E-cadherin, leading to the activation of ROCK and subsequent cytoskeletal rearrangements that trigger apoptosis.[1]
This compound intervenes in this process in two key ways:
-
Stabilization of E-cadherin: Following enzymatic dissociation, full-length E-cadherin is often cleaved, leading to the disruption of cell-cell junctions essential for survival.[1] this compound treatment has been shown to inhibit the endocytosis of E-cadherin, thereby stabilizing its presence on the cell surface.[1][5] This allows for the rapid re-establishment of cell-cell interactions, which is critical for hESC survival, especially in ECM-free conditions.[1][5]
-
Enhancement of Cell-ECM Adhesion: this compound promotes the adhesion of dissociated hESCs to ECM components like Matrigel or laminin.[1][5] This is achieved by enhancing integrin-mediated signaling, which is vital for cell attachment and survival.[1][3]
By targeting both cell-cell and cell-ECM adhesion pathways, this compound provides a robust protective effect, allowing hESCs to recover and proliferate after single-cell dissociation.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative impact of this compound on various aspects of hESC culture.
| Parameter | Condition | Result | Reference |
| hESC Survival | Enzymatic Dissociation | >30-fold increase in survival | [5] |
| Reprogramming Efficiency | Cord Blood Mononuclear Cells to iPSCs | >10-fold increase | [5][6] |
| ROCK Inhibition (IC50) | Cell-free assay | 0.5 µM | [4][5][6] |
| Effective Concentration | hESC Culture | 2 µM | [3][5] |
| Comparison with Y-27632 | hESC Protection | This compound at 2 µM is comparable to Y-27632 at 10 µM | [5][6] |
Table 1: Quantitative Effects of this compound on hESC Survival and Related Parameters.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₃N₅OS | [2][7] |
| Molecular Weight | 311.36 g/mol | [7][8] |
| CAS Number | 1226056-71-8 | [2][7] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO (e.g., at 100 mM) | [7] |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
To prepare a 10 mM stock solution, reconstitute 1 mg of this compound in 321.2 µL of DMSO.[7]
-
If a precipitate is observed, warm the solution to 37°C for 2-5 minutes to aid dissolution.[7]
-
Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.
Culture of hESCs with this compound after Single-Cell Dissociation
Materials:
-
hESCs cultured on Matrigel-coated plates
-
hESC culture medium (e.g., mTeSR™1)
-
This compound stock solution (10 mM)
-
Accutase or other suitable dissociation reagent
-
Matrigel-coated culture plates
Protocol:
-
Aspirate the spent medium from the hESC culture and wash the cells with DPBS.
-
Add Accutase to the culture dish and incubate at 37°C until the cells detach as single cells.
-
Neutralize the Accutase with hESC culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh hESC culture medium.
-
Add this compound to the hESC culture medium to a final concentration of 2 µM.[3]
-
Plate the single-cell suspension onto new Matrigel-coated plates at the desired density.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
The medium containing this compound is typically used for the first 24 hours after passaging to promote survival and attachment. Subsequently, the cells can be cultured in medium without this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits ROCK, preventing anoikis and promoting survival.
Experimental Workflow for hESC Passaging with this compound
Caption: Workflow for passaging hESCs using this compound to enhance survival.
Conclusion
This compound is an indispensable small molecule for the robust culture of human embryonic stem cells. Its ability to inhibit ROCK and consequently stabilize E-cadherin and enhance cell-ECM adhesion provides a powerful mechanism to overcome the detrimental effects of single-cell dissociation. The significant increase in cell survival and the maintenance of pluripotency make this compound a standard and essential component in many hESC culture protocols, facilitating a wide range of applications from basic research to the development of cell-based therapies. The detailed protocols and understanding of its mechanism of action provided in this guide are intended to empower researchers to successfully and efficiently culture these valuable cells.
References
- 1. pnas.org [pnas.org]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Stem Cell Signaling Compounds: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. reprocell.com [reprocell.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. cdn.stemcell.com [cdn.stemcell.com]
Thiazovivin's Impact on E-cadherin Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazovivin, a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a critical tool in cellular research, particularly in the context of stem cell biology and regenerative medicine. Its profound effect on enhancing cell survival and maintaining pluripotency, especially after single-cell dissociation, is largely attributed to its ability to stabilize E-cadherin at the cell surface. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound stabilizes E-cadherin, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction
E-cadherin, a calcium-dependent transmembrane glycoprotein, is a cornerstone of epithelial cell-cell adhesion and plays a pivotal role in tissue morphogenesis and homeostasis. In the realm of pluripotent stem cells (PSCs), including human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), robust E-cadherin-mediated cell-cell contacts are essential for survival, proliferation, and the maintenance of the undifferentiated state. The process of enzymatic dissociation, a routine procedure in cell culture, disrupts these vital cell-cell junctions, leading to the internalization and degradation of E-cadherin, which in turn triggers apoptosis, a phenomenon known as anoikis.
This compound has been identified as a key reagent to counteract this detrimental effect. By inhibiting the ROCK signaling pathway, this compound preserves the architectural integrity of E-cadherin at the plasma membrane, thereby significantly improving the viability and cloning efficiency of dissociated PSCs. This guide will explore the intricate molecular interactions and provide practical information for researchers looking to leverage this compound's properties in their experimental workflows.
Mechanism of Action: The Rho-ROCK Pathway and E-cadherin
The primary mechanism by which this compound stabilizes E-cadherin is through the inhibition of the Rho-ROCK signaling pathway. Rho GTPases, upon activation, stimulate ROCK, which in turn phosphorylates a cascade of downstream targets that regulate the actin cytoskeleton.
Key points of the mechanism include:
-
Inhibition of Myosin Light Chain (MLC) Phosphorylation: Activated ROCK phosphorylates and activates MLC, which promotes the interaction of actin and myosin, leading to increased actomyosin contractility and the formation of stress fibers. This cytoskeletal tension can physically disrupt adherens junctions and promote the endocytosis of E-cadherin. This compound, by inhibiting ROCK, prevents MLC phosphorylation, reduces cytoskeletal tension, and thereby stabilizes E-cadherin at the cell surface.
-
Prevention of E-cadherin Endocytosis: The destabilization of the actin cytoskeleton at adherens junctions, driven by ROCK activity, is a key trigger for the clathrin-mediated endocytosis of E-cadherin. By maintaining a less contractile cortical actin network, this compound indirectly inhibits the internalization of E-cadherin, leading to its accumulation at the cell membrane.[1]
-
Enhanced Cell-Cell Adhesion: The stabilization of E-cadherin at the cell surface promotes the formation and maintenance of robust cell-cell junctions, which is critical for the survival of dissociated cells and the formation of colonies from single cells.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from various studies on the effects of this compound.
| Parameter | Value | Cell Type | Reference |
| IC50 for ROCK (cell-free assay) | 0.5 µM | - | [1] |
| Effective Concentration for hESC Protection | 2 µM | hESCs | [1][2] |
| Comparative Efficacy | 2 µM this compound is comparable to 10 µM Y-27632 | hESCs | [1] |
| Enhancement of hESC Survival (post-dissociation) | >30-fold | hESCs | [1] |
Table 1: Potency and Efficacy of this compound
| Experimental Finding | Method | Result | Reference |
| Increased E-cadherin Protein Levels | Western Blot | Significant increase in full-length E-cadherin protein after trypsin dissociation and this compound treatment. | [3] |
| Increased Cell Surface E-cadherin | Flow Cytometry | Significant increase in cell surface E-cadherin in hESCs treated with this compound after trypsinization. | [3] |
| Increased E-cadherin Gene Expression | qRT-PCR | Increased expression of the E-cadherin gene in bovine embryo-derived stem-like cells. | [4] |
Table 2: this compound's Effect on E-cadherin Expression and Localization
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on E-cadherin stabilization.
Western Blotting for Total E-cadherin
This protocol is designed to quantify the total cellular levels of E-cadherin protein following this compound treatment.
-
Cell Culture and Treatment:
-
Plate human embryonic stem cells (hESCs) on Matrigel-coated plates in mTeSR™1 medium.
-
When cells reach 70-80% confluency, treat with 2 µM this compound or a vehicle control (e.g., DMSO) for 24 hours.
-
Dissociate cells using TrypLE™ Express Enzyme.
-
-
Cell Lysis:
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against E-cadherin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize E-cadherin band intensity to a loading control like β-actin or GAPDH.
-
Flow Cytometry for Cell Surface E-cadherin
This protocol allows for the quantification of E-cadherin present on the cell surface.
-
Cell Preparation and Treatment:
-
Culture and treat hESCs with this compound as described in the Western Blotting protocol.
-
Gently dissociate the cells into a single-cell suspension using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
-
Antibody Staining:
-
Wash the cells with ice-cold FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Add a fluorescently conjugated primary antibody against an extracellular epitope of E-cadherin (or an isotype control) at the manufacturer's recommended concentration.
-
Incubate on ice for 30-45 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the live cell population based on forward and side scatter profiles.
-
Quantify the mean fluorescence intensity (MFI) of the E-cadherin signal and compare it to the isotype control and vehicle-treated cells.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: this compound's mechanism of action on E-cadherin stabilization.
Caption: Experimental workflow for Western Blot analysis of E-cadherin.
Caption: Experimental workflow for Flow Cytometry analysis of surface E-cadherin.
Conclusion
This compound is an indispensable tool for researchers working with pluripotent stem cells and other epithelial cell types prone to anoikis. Its well-defined mechanism of action, centered on the inhibition of the Rho-ROCK pathway and the subsequent stabilization of E-cadherin at the cell surface, provides a robust method for enhancing cell survival and maintaining cellular integrity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for the effective application of this compound in a research setting. Further investigation into the broader downstream effects of this compound-mediated E-cadherin stabilization will continue to unveil its full potential in advancing cell-based therapies and our understanding of fundamental cellular processes.
References
Thiazovivin's Crucial Role in Preventing Anoikis in Human Embryonic Stem Cells: A Technical Guide
For Immediate Distribution
[CITY, State] – [Date] – Human embryonic stem cells (hESCs) hold immense promise for regenerative medicine, but their therapeutic application is hampered by poor survival rates following dissociation into single cells, a process that triggers programmed cell death known as anoikis. Thiazovivin, a small molecule inhibitor of Rho-associated coiled-coil kinase (ROCK), has emerged as a critical tool to overcome this challenge. This technical guide provides an in-depth analysis of this compound's function in preventing anoikis in hESCs, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Human embryonic stem cells are notoriously sensitive to single-cell dissociation, a necessary step for many experimental and clinical applications. This process disrupts essential cell-cell and cell-matrix interactions, leading to anoikis and significant cell loss. This compound, a potent and selective ROCK inhibitor, has been demonstrated to dramatically enhance the survival of dissociated hESCs.[1][2][3][4] This guide details the molecular mechanisms through which this compound exerts its pro-survival effects, focusing on its impact on the ROCK signaling pathway, E-cadherin-mediated cell adhesion, and integrin signaling. Furthermore, this document provides a compilation of quantitative data on this compound's efficacy and detailed protocols for key experiments to facilitate further research and application.
Mechanism of Action: Inhibition of the ROCK Pathway
Anoikis in hESCs is largely driven by the hyperactivation of the Rho/ROCK signaling pathway upon cell dissociation.[5][6] This pathway plays a central role in regulating the actin cytoskeleton, and its overstimulation leads to membrane blebbing and ultimately apoptosis.[5] this compound directly targets and inhibits ROCK, thereby mitigating these detrimental effects.
The primary mechanism of this compound in preventing anoikis involves the modulation of two critical cell adhesion systems:
-
Stabilization of E-cadherin: this compound promotes the stabilization of E-cadherin at the cell surface.[1] E-cadherin is a key component of adherens junctions, which are crucial for cell-cell adhesion and survival signaling in hESCs. By inhibiting ROCK, this compound prevents the endocytosis of E-cadherin, leading to the re-establishment of cell-cell interactions and the promotion of survival even in the absence of extracellular matrix (ECM) attachment.[7]
-
Enhancement of Integrin Signaling: this compound also enhances cell-ECM adhesion through the potentiation of β1 integrin activity.[7] Integrins are transmembrane receptors that mediate cell-matrix interactions and provide essential survival signals. This compound's inhibition of ROCK facilitates the proper functioning of integrin signaling, promoting cell attachment to substrates like Matrigel or laminin.[7]
Below is a diagram illustrating the signaling pathway through which this compound prevents anoikis in hESCs.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound | ROCK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ROCK Inhibitor | Captivate Bio | Stem Cell Research [captivatebio.com]
- 5. Protocol for the generation of HLF+ HOXA+ human hematopoietic progenitor cells from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for Optimal Thiazovivin Concentration in Cell Survival
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazovivin is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It is widely utilized in cell culture applications, particularly in the field of stem cell biology, to enhance cell survival and cloning efficiency, especially after single-cell dissociation.[1][3] Dissociation of pluripotent stem cells into single cells typically induces significant apoptosis, a phenomenon known as anoikis. This compound mitigates this effect, reportedly increasing the survival of human embryonic stem cells (hESCs) by over 30-fold.[1] Its mechanism of action involves the stabilization of E-cadherin at the cell surface and the enhancement of cell-extracellular matrix (ECM) adhesion, which are crucial for cell survival signaling.[1][3]
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound to promote cell survival in various research contexts.
Mechanism of Action
This compound's primary cellular target is the ROCK protein. By inhibiting ROCK, this compound prevents the hyperactivation of the Rho/ROCK pathway that often occurs upon cell dissociation. This inhibition leads to several downstream effects that collectively promote cell survival:
-
Stabilization of E-cadherin: this compound treatment potently inhibits the endocytosis of E-cadherin, a key component of cell-cell adhesion junctions. This stabilization of E-cadherin on the cell surface helps to re-establish cell-cell interactions, which are essential for the survival of hESCs in the absence of ECM.[1]
-
Enhanced Cell-ECM Adhesion: this compound treatment increases the activity of β1 integrin, a crucial mediator of cell-ECM adhesion.[1] This enhanced adhesion to substrates like Matrigel or laminin activates downstream survival signaling pathways.[1]
-
Cytoskeletal Reorganization: As a ROCK inhibitor, this compound influences the actin cytoskeleton, reducing cellular contraction and membrane blebbing that are often associated with apoptosis.[4]
Data Presentation: Efficacy of this compound on Cell Survival
The optimal concentration of this compound can vary depending on the cell type and specific application. However, extensive research on human pluripotent stem cells (hPSCs) has provided a general effective range. The following table summarizes the quantitative effects of this compound on the survival of human embryonic stem cells (hESCs) after single-cell dissociation, as reported by Xu et al. (2010). The data is based on the ratio of Alkaline Phosphatase (ALP) positive colonies to the total number of initially seeded cells, a method to quantify undifferentiated hESC survival and proliferation.[3][5]
| This compound Concentration (µM) | Cell Type | Outcome Measure | Result | Reference |
| 0.5 - 2.0 | hESCs | Ratio of ALP-positive colonies to seeded cells | Dose-dependent increase in cell survival | Xu et al., 2010, PNAS[3] |
| 2.0 | hESCs | Inhibition of ROCK activity | Similar level of protection as 10 µM Y-27632 | Selleck Chemicals[1] |
| 1.0 | CB-iPSCs | Reprogramming efficiency | More than 10-fold increase | Selleck Chemicals[1] |
Note: "CB-iPSCs" refers to induced pluripotent stem cells derived from cord blood.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
This compound is soluble in DMSO.[6] To prepare a 10 mM stock solution, reconstitute 1 mg of this compound in 321 µL of DMSO.[6]
-
Gently vortex or pipette to ensure the powder is completely dissolved. If precipitation is observed, warm the solution to 37°C for 2-5 minutes.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.[6]
Protocol for Enhancing hPSC Survival After Single-Cell Dissociation
Materials:
-
Human pluripotent stem cells (hPSCs) cultured on a suitable matrix (e.g., Matrigel)
-
Cell dissociation reagent (e.g., Accutase, TrypLE)
-
Complete cell culture medium appropriate for the hPSC line
-
This compound stock solution (10 mM)
-
Pre-warmed, matrix-coated culture plates
Protocol:
-
Aspirate the culture medium from the hPSCs.
-
Wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add the cell dissociation reagent and incubate at 37°C until the cells detach as single cells.
-
Neutralize the dissociation reagent with complete culture medium.
-
Collect the cell suspension and centrifuge at a low speed (e.g., 200 x g) for 3-5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Immediately before plating, add this compound to the cell suspension to a final concentration of 0.5 - 2.0 µM. A final concentration of 2 µM is commonly effective.[1]
-
Plate the cells onto the new matrix-coated culture plates at the desired density.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace the medium with fresh complete culture medium without this compound.
Protocol for Determining Optimal this compound Concentration (Dose-Response Experiment)
Materials:
-
hPSCs ready for passaging
-
Cell dissociation reagent
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Matrix-coated 96-well plate
-
Cell viability assay (e.g., AlamarBlue, PrestoBlue, or a live/dead staining kit)
-
Alkaline Phosphatase (AP) staining kit
Protocol:
-
Prepare a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 0 µM (control) to 10 µM (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM).
-
Dissociate hPSCs into a single-cell suspension as described in the previous protocol.
-
Count the cells and adjust the concentration to a desired seeding density (e.g., 5,000 - 10,000 cells per well of a 96-well plate).
-
Add the cell suspension to the wells of the matrix-coated 96-well plate.
-
Add the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 24 hours.
-
After 24 hours, perform a cell viability assay according to the manufacturer's instructions to assess immediate survival.
-
For colony formation assessment, replace the medium daily with fresh medium without this compound. After 4-5 days, perform an AP stain to identify and count the number of undifferentiated colonies.[3]
-
Calculate the ratio of AP-positive colonies to the initial number of seeded cells for each concentration.
-
Plot the cell viability or colony formation ratio against the this compound concentration to determine the optimal dose.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits ROCK, promoting cell survival.
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Quantification of the morphological characteristics of hESC colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkaline phosphatase-positive colony formation is a sensitive, specific, and quantitative indicator of undifferentiated human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols: Thiazovivin Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to dissolving and preparing a stock solution of Thiazovivin, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][2] this compound is instrumental in enhancing the survival of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), particularly after single-cell dissociation, and improving the efficiency of iPSC generation.[3][4]
This compound Properties
This compound is a selective and cell-permeable small molecule that plays a crucial role in cell polarity, contraction, and actin cytoskeleton reorganization by inhibiting the ROCK signaling pathway.[1][2] Its ability to stabilize E-cadherin and enhance cell-extracellular matrix (ECM) adhesion makes it a valuable tool in stem cell research.[3][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N-(phenylmethyl)-2-(4-pyrimidinylamino)-4-thiazolecarboxamide | [1][6] |
| Alternative Names | Tzv | [7] |
| Molecular Formula | C₁₅H₁₃N₅OS | [1][6] |
| Molecular Weight | 311.36 g/mol | [3][6] |
| Appearance | A crystalline solid; Off-white to light yellow powder | [1][3] |
| Purity | ≥98% | [1][6] |
| CAS Number | 1226056-71-8 | [1][6] |
Solubility and Recommended Solvents
This compound exhibits low solubility in aqueous media but is soluble in organic solvents.[1][7] Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.[6][8][9] It is crucial to use anhydrous or newly opened DMSO, as hygroscopic DMSO can negatively impact solubility.[3][10]
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥30 mg/mL (≥96.35 mM) | [3] |
| Up to 100 mM | [6][9] | |
| 14 mg/mL | [7] | |
| Absolute Ethanol | ≤ 3.2 mM | [1] |
| ~1 mg/mL | [7] | |
| Dimethyl Formamide | ~10 mg/mL | [7] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most cell culture applications, with final working concentrations typically ranging from 0.5 µM to 10 µM.[9]
Materials:
-
This compound powder (e.g., 1 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Preparation: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.[9]
-
Reconstitution:
-
Dissolution:
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This helps to avoid repeated freeze-thaw cycles.[1][9]
-
Store the aliquots at -20°C for long-term storage (stable for at least one year) or at -80°C (stable for up to two years).[3][8][9] Protect from light.[6][8][9]
-
For short-term use (up to one month), the dissolved compound can be stored at 4°C.[8][11]
-
Table 3: Volume of DMSO for Different Stock Concentrations (for 1 mg of this compound)
| Desired Stock Concentration | Volume of DMSO to Add |
| 1 mM | 3212 µL |
| 2 mM | 1606 µL |
| 5 mM | 642.4 µL |
| 10 mM | 321.2 µL |
Table adapted from Miltenyi Biotec datasheet.[9]
Use in Cell Culture:
-
Thaw the required aliquot at 37°C.[9]
-
To prevent precipitation, pre-warm the cell culture medium before adding the reconstituted this compound.[6][9]
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to 0.5% to avoid cellular toxicity.[1][6][9]
Diagrams
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits ROCK, leading to increased cell survival.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GMP this compound ROCK Inhibitor | RHO/ROCK Pathway Inhibitor | GMP-grade Small Molecules | Captivate Bio [captivatebio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. reprocell.com [reprocell.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound - Media for Stem Cells Products StemRD [stemrd.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | ROCK | TargetMol [targetmol.com]
Application Notes and Protocols: Enhancing Cellular Reprogramming with Thiazovivin-Based Small Molecule Cocktails
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells, a cornerstone of regenerative medicine and disease modeling, has been significantly advanced by the use of small molecules. These compounds can enhance the efficiency, speed, and fidelity of the reprogramming process, often by replacing one or more of the canonical Yamanaka transcription factors (Oct4, Sox2, Klf4, and c-Myc). Thiazovivin, a selective inhibitor of Rho-associated kinase (ROCK), has emerged as a critical component in many small molecule cocktails for cellular reprogramming. By promoting cell survival, particularly of single cells, and regulating E-cadherin mediated cell-cell interactions, this compound addresses key bottlenecks in the reprogramming workflow.[1][2][3][4][5]
This document provides detailed application notes and protocols for the use of this compound in combination with other small molecules to enhance the efficiency of cellular reprogramming.
Mechanism of Action: The Role of this compound and Cooperating Small Molecules
This compound's primary role in reprogramming is to inhibit the ROCK signaling pathway.[2][3][4][6] This inhibition has several beneficial effects, including:
-
Enhanced Cell Survival: Dissociation of cells into single-cell suspensions, a common step in reprogramming protocols, often leads to apoptosis (anoikis). This compound significantly improves the survival of these single cells.[3][6]
-
Stabilization of E-cadherin: this compound helps to maintain cell-cell adhesion by stabilizing E-cadherin, which is crucial for the viability and proliferation of pluripotent stem cells.[2][5][7]
-
Increased Reprogramming Efficiency: By overcoming the cell survival bottleneck, this compound can dramatically increase the overall efficiency of iPSC generation.[3][8]
This compound is often used in combination with other small molecules that target distinct signaling pathways critical for pluripotency and the suppression of differentiation. Common partners include:
-
MEK Inhibitors (e.g., PD0325901): Inhibition of the MEK/ERK pathway helps to maintain the naive pluripotent state and prevent differentiation.[9]
-
TGF-β Receptor Inhibitors (e.g., SB431542, RepSox, A-83-01): The TGF-β pathway is a potent inducer of mesenchymal-to-epithelial transition (MET), a crucial early step in the reprogramming of fibroblasts. Inhibiting this pathway can replace the need for the transcription factor Sox2.[10][11][12]
-
GSK3β Inhibitors (e.g., CHIR99021): Inhibition of GSK3β activates the Wnt/β-catenin signaling pathway, which is known to promote the self-renewal of pluripotent stem cells.[11][13]
Quantitative Data Summary
The following tables summarize the reported effects of this compound and associated small molecules on reprogramming efficiency.
| Small Molecule Cocktail | Cell Type | Key Effect | Reported Efficiency Improvement | Reference |
| This compound, PD0325901, SB431542 | Human Somatic Cells | Increased iPSC generation | >200-fold | [2][3] |
| This compound | Human Cord Blood Mononuclear Cells | Increased iPSC generation | >10-fold | [7] |
| CHIR99021, RepSox, VPA | Mouse Embryonic Fibroblasts | Enhanced reprogramming | Significant increase | [14] |
| Ascorbic Acid, CHIR-99021 | Mouse Embryonic Fibroblasts | Boosted iPSC generation | Synergistic enhancement | [13] |
| RepSox (replaces Sox2) | Mouse Embryonic Fibroblasts | iPSC generation with OKM factors | Comparable to Sox2 transduction | [15] |
OKM: Oct4, Klf4, c-Myc VPA: Valproic Acid
Signaling Pathways in Reprogramming
The interplay of small molecules in modulating key signaling pathways is crucial for successful reprogramming.
Caption: Signaling pathways targeted by a common small molecule cocktail for reprogramming.
Experimental Protocols
Protocol 1: Enhanced iPSC Generation from Human Fibroblasts using this compound, PD0325901, and SB431542
This protocol is based on the combination of small molecules reported to significantly enhance reprogramming efficiency.[3][9]
Materials:
-
Human fibroblasts
-
Retroviral or Sendai virus vectors encoding Oct4, Sox2, Klf4, and c-Myc
-
Fibroblast culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Human ESC medium (e.g., mTeSR1 or E8)
-
This compound (Stock: 10 mM in DMSO)
-
PD0325901 (Stock: 10 mM in DMSO)
-
SB431542 (Stock: 10 mM in DMSO)
-
Matrigel-coated plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: Seed human fibroblasts at a density of 5 x 10^4 cells per well of a 6-well plate in fibroblast culture medium.
-
Transduction: The following day, transduce the fibroblasts with reprogramming vectors according to the manufacturer's instructions.
-
Small Molecule Treatment:
-
24 hours post-transduction, replace the medium with fresh fibroblast medium.
-
On day 3 post-transduction, switch to human ESC medium supplemented with the small molecule cocktail:
-
This compound: 2 µM
-
PD0325901: 1 µM
-
SB431542: 2 µM
-
-
-
Culture and Monitoring:
-
Replace the medium every other day with fresh human ESC medium containing the small molecule cocktail.
-
Monitor the cells for morphological changes indicative of reprogramming, such as the formation of compact, refractile colonies.
-
-
iPSC Colony Isolation:
-
Between days 14-21, iPSC-like colonies should be visible.
-
Manually pick well-formed colonies and transfer them to fresh Matrigel-coated plates for expansion in human ESC medium (without the small molecule cocktail, though this compound can be included for the first 24 hours to improve survival after passaging).
-
-
Characterization: Characterize the resulting iPSC lines for pluripotency markers (e.g., Oct4, Nanog, SSEA-4) and differentiation potential.
Protocol 2: Reprogramming Mouse Embryonic Fibroblasts (MEFs) with a Cocktail of CHIR99021, RepSox, and Valproic Acid (VPA)
This protocol utilizes a combination of small molecules to enhance reprogramming, with RepSox acting as a replacement for Sox2.[12][14]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Retroviral vectors encoding Oct4, Klf4, and c-Myc
-
MEF culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, NEAA, β-mercaptoethanol)
-
Mouse ESC medium (DMEM, 15% FBS, LIF, NEAA, β-mercaptoethanol)
-
CHIR99021 (Stock: 10 mM in DMSO)
-
RepSox (Stock: 10 mM in DMSO)
-
Valproic Acid (VPA) (Stock: 1 M in water)
-
Gelatin-coated plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: Seed MEFs at a density of 1 x 10^5 cells per well of a 6-well plate on gelatin-coated plates in MEF culture medium.
-
Transduction: The next day, transduce the MEFs with Oct4, Klf4, and c-Myc retroviruses.
-
Small Molecule Treatment:
-
24 hours post-transduction, replace the medium with fresh MEF medium.
-
On day 3, switch to mouse ESC medium supplemented with the small molecule cocktail:
-
CHIR99021: 3 µM
-
RepSox: 1 µM
-
Valproic Acid: 0.5 mM
-
-
-
Culture and Monitoring:
-
Change the medium every other day with fresh mouse ESC medium containing the small molecule cocktail.
-
Observe the cultures for the emergence of ESC-like colonies.
-
-
iPSC Colony Isolation:
-
Around days 10-14, pick the colonies and expand them on feeder cells or under feeder-free conditions in mouse ESC medium.
-
-
Characterization: Confirm the pluripotency of the generated iPSC lines.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for iPSC generation using small molecules.
Troubleshooting and Considerations
-
Cell Viability: Low cell viability after transduction or passaging can be mitigated by increasing the concentration of this compound or using it for a longer duration.
-
Reprogramming Efficiency: If reprogramming efficiency is low, consider optimizing the concentration of each small molecule and the timing of their addition. The specific cell type used can also significantly impact efficiency.
-
Differentiation: Spontaneous differentiation of iPSC colonies can be a problem. Ensure the quality of the basal medium and the potency of the small molecules. The use of a MEK inhibitor like PD0325901 is particularly important for maintaining pluripotency.
-
Reagent Quality: The purity and stability of small molecules are critical. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
Conclusion
The incorporation of this compound into small molecule cocktails represents a significant step forward in the field of cellular reprogramming. By enhancing cell survival and synergizing with other pathway inhibitors, this compound-containing cocktails offer a more robust and efficient method for generating high-quality iPSCs. The protocols and data presented here provide a valuable resource for researchers seeking to leverage these powerful tools in their work.
References
- 1. Reprogramming of endometrial adult stromal cells in the presence of a ROCK inhibitor, this compound, could obtain more efficient iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. stemcell.com [stemcell.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a Rho kinase inhibitor, improves stemness maintenance of embryo-derived stem-like cells under chemically defined culture conditions in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Reprogramming with Small Molecules instead of Exogenous Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. stemcell.com [stemcell.com]
- 13. Small molecules facilitate rapid and synchronous iPSC generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cocktail of chemical compounds robustly promoting cell reprogramming protects liver against acute injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dash.harvard.edu [dash.harvard.edu]
Application of Thiazovivin in Organoid Culture Initiation: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The initiation of organoid cultures from pluripotent stem cells (PSCs) or adult stem cells (ASCs) is a critical step that often faces challenges with low cell viability and inconsistent organoid formation. Dissociation of cells from their native tissue or culture substrate into single cells or small clusters can induce anoikis, a form of programmed cell death triggered by the loss of cell-matrix interactions. Thiazovivin, a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a crucial tool to overcome these hurdles. By targeting the ROCK signaling pathway, this compound promotes cell survival, enhances cell attachment, and significantly improves the efficiency of organoid initiation from various tissues.[1][2] This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in organoid culture.
Mechanism of Action: The ROCK Signaling Pathway
This compound exerts its pro-survival effects by inhibiting the ROCK signaling pathway, a key regulator of the actin cytoskeleton, cell polarity, and contraction.[2] Upon cell dissociation, the loss of adhesion to the extracellular matrix (ECM) can lead to an overactivation of the RhoA-ROCK pathway. This results in increased cytoskeletal tension and ultimately triggers apoptosis. This compound's inhibition of ROCK helps to alleviate this stress, promoting cell survival and facilitating the re-establishment of cell-cell and cell-matrix contacts necessary for organoid formation.[1] this compound has been shown to be effective at concentrations 5-fold lower than the more commonly used ROCK inhibitor, Y-27632.[2]
Quantitative Data on this compound Application
The use of this compound has been shown to significantly improve key metrics in organoid culture initiation. The following tables summarize the quantitative effects of this compound on organoid formation efficiency, cell viability, and organoid size.
Table 1: Effect of this compound on Organoid Formation Efficiency
| Organoid Type | Starting Material | This compound Concentration | Control (No this compound) | With this compound | Fold Increase | Reference |
| Human Embryonic Stem Cells | Single cells | 2 µM | Not specified | >30-fold increase in survival | [3] | |
| Cord Blood Mononuclear Cells | Reprogramming to iPSCs | 1 µM | Not specified | >10-fold increase in efficiency | [3] | |
| Intestinal Organoids | Single Lgr5-EGFPhigh cells | Not specified | 1.7-3.3% | Up to 34% | ~10-20 | [4] |
Table 2: Effect of this compound on Cell Viability
| Cell Type | Assay | This compound Concentration | Control (No this compound) | With this compound | Observation | Reference |
| Salivary Gland Stem Cells | Viability Assay | 10 µM (Y-27632) | Decreased viability post-dissociation | Increased viability | ROCK inhibitor improves in vitro culture conditions. | |
| Salivary Gland Stem Cells | Apoptosis Assay (Annexin V) | 10 µM (Y-27632) | Higher apoptosis and necrosis | Significantly reduced apoptosis and necrosis | Y-27632 enhances viability by inhibiting apoptosis. |
Note: While specific quantitative viability data for this compound was limited in the direct search, the data for the related ROCK inhibitor Y-27632 is presented as a strong indicator of the expected effects of this compound.
Table 3: Effect of this compound on Organoid Size
| Organoid Type | This compound/ROCKi Concentration | Control (No ROCKi) | With ROCKi | Observation | Reference |
| 3T3-L1 Adipose Organoids | 10 µM (Y-27632) | Smaller mean area | Significantly larger mean area | ROCK inhibitor enhanced the production of large organoids. | |
| Salivary Gland Spheroids | 10 µM (Y-27632) | Smaller spheroid size | Increased spheroid size | Y-27632 increased spheroid size and viability. |
Note: Data for the related ROCK inhibitor Y-27632 is shown, suggesting a similar positive effect on organoid size can be expected with this compound.
Experimental Protocols
The following are detailed protocols for the initiation of intestinal and cerebral organoids using this compound.
Protocol 1: Initiation of Human Intestinal Organoids from Cryopreserved Samples
This protocol outlines the steps for thawing and seeding cryopreserved human intestinal organoids, incorporating this compound to enhance survival and establishment.
Materials:
-
Cryopreserved human intestinal organoids
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Complete intestinal organoid growth medium
-
This compound (10 mM stock in DMSO)
-
Extracellular Matrix (ECM) (e.g., Matrigel®)
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL)
-
Pipettes and sterile tips
Procedure:
-
Preparation:
-
Pre-warm the 6-well tissue culture plate in a 37°C incubator for at least 1 hour.
-
Thaw the ECM on ice.
-
Warm the complete intestinal organoid growth medium to room temperature.
-
Prepare the complete medium supplemented with this compound to a final concentration of 2 µM.
-
-
Thawing Organoids:
-
Rapidly thaw the cryovial of organoids in a 37°C water bath.
-
Transfer the contents of the vial to a 15 mL conical tube containing 10 mL of cold basal medium.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant, leaving the organoid pellet.
-
-
Embedding and Seeding:
-
Resuspend the organoid pellet in the required volume of thawed, ice-cold ECM.
-
Dispense 50 µL droplets of the organoid-ECM suspension into the center of each well of the pre-warmed 6-well plate.
-
Incubate the plate at 37°C for 10-15 minutes to allow the ECM domes to solidify.
-
-
Culture Initiation:
-
Gently add 2 mL of the pre-warmed complete intestinal organoid growth medium containing 2 µM this compound to each well.
-
Culture the organoids at 37°C and 5% CO2.
-
After the initial 24-48 hours, the medium can be replaced with complete growth medium without this compound.
-
Protocol 2: Generation of Cerebral Organoids from Human Pluripotent Stem Cells (hPSCs)
This protocol describes the initial steps of generating cerebral organoids, where this compound is used to enhance the survival of hPSCs upon single-cell dissociation for embryoid body (EB) formation.
Materials:
-
hPSCs (e.g., iPSCs or ESCs)
-
hPSC maintenance medium
-
Gentle cell dissociation reagent (e.g., Accutase)
-
EB formation medium
-
This compound (10 mM stock in DMSO)
-
96-well ultra-low attachment U-bottom plates
-
Sterile conical tubes (15 mL)
-
Pipettes and sterile tips
Procedure:
-
hPSC Culture and Dissociation:
-
Culture hPSCs to 70-80% confluency.
-
Aspirate the medium and wash the cells with PBS.
-
Add gentle cell dissociation reagent and incubate at 37°C until cells detach.
-
Gently pipette to create a single-cell suspension and transfer to a 15 mL conical tube.
-
-
Cell Counting and Seeding:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in EB formation medium.
-
Perform a cell count to determine the viable cell concentration.
-
Dilute the cell suspension in EB formation medium containing 2 µM this compound to achieve a final concentration of 9,000 viable cells per 100 µL.
-
-
Embryoid Body (EB) Formation:
-
Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment U-bottom plate.
-
Centrifuge the plate at 100 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO2.
-
-
Early Culture:
-
After 24-48 hours, the EBs will have formed. The medium can be changed to fresh EB formation medium without this compound.
-
Continue with the specific cerebral organoid differentiation protocol.
-
Troubleshooting and Considerations
-
This compound Concentration: The optimal concentration of this compound can vary between cell types and applications. A titration experiment (e.g., 0.5 µM to 5 µM) is recommended to determine the most effective concentration for your specific organoid model.
-
Duration of Treatment: this compound is most critical during the initial seeding phase when cells are vulnerable. Continuous exposure is generally not necessary and may have unintended effects on differentiation. Typically, treatment for the first 24-48 hours is sufficient.
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the culture medium should be kept below 0.1%.
-
Comparison with Y-27632: this compound is reported to be effective at a 5-fold lower concentration than Y-27632.[2] If transitioning from Y-27632, consider starting with a proportionally lower concentration of this compound.
Conclusion
This compound is a valuable reagent for robustly and efficiently initiating organoid cultures. By mitigating the detrimental effects of cell dissociation, it enhances cell survival and attachment, leading to more consistent and successful organoid formation. The protocols and data presented in this guide offer a comprehensive resource for researchers looking to incorporate this compound into their organoid culture workflows. Adherence to these guidelines, with appropriate optimization for specific experimental systems, will contribute to the successful generation of high-quality organoids for a wide range of research applications.
References
Application Notes and Protocols for Thiazovivin in CRISPR/Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR/Cas9 technology has revolutionized the field of genetic engineering, offering a powerful tool for precise genome modification. However, a significant bottleneck in the application of CRISPR/Cas9, particularly in sensitive cell types like human pluripotent stem cells (hPSCs), is the poor cell viability following single-cell dissociation and transfection procedures. Thiazovivin, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a critical small molecule for enhancing the survival of these cells during the gene-editing workflow.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in CRISPR/Cas9 gene editing experiments.
This compound promotes cell survival by inhibiting the ROCK signaling pathway, which plays a crucial role in apoptosis following cellular detachment and dissociation (anoikis).[1][2] By inhibiting ROCK, this compound helps to stabilize the actin cytoskeleton, maintain cell-cell adhesions through E-cadherin stabilization, and enhance cell-extracellular matrix (ECM) attachment.[1][2] This leads to a dramatic increase in the survival rate of single-cell suspensions of hPSCs, which is essential for efficient transfection and subsequent clonal selection of successfully edited cells.
Mechanism of Action: The ROCK Signaling Pathway
The ROCK signaling pathway is a central regulator of cell shape, adhesion, and motility. In the context of single-cell dissociation, its overactivation leads to hypercontraction of the actin-myosin cytoskeleton and subsequent apoptosis. This compound directly inhibits ROCK, thereby mitigating these detrimental effects.
Caption: this compound inhibits ROCK, preventing apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in cell culture and gene editing applications.
Table 1: this compound Properties and Concentrations
| Parameter | Value | Reference(s) |
| Target | Rho-associated coiled-coil containing protein kinase (ROCK) | [1][2] |
| IC₅₀ | 0.5 µM (in a cell-free assay) | [4] |
| Working Concentration | 0.5 - 2 µM | [2][5] |
| Stock Solution Solvent | DMSO | [3][6] |
| Stock Solution Conc. | 10 mM | [3][6] |
Table 2: Comparative Efficacy of ROCK Inhibitors
| Compound | Effective Concentration for hESC Protection | Reference(s) |
| This compound | 2 µM | [7] |
| Y-27632 | 10 µM | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 311.36 g/mol ) in 321 µL of sterile DMSO.[3][6]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
General Workflow for CRISPR/Cas9 Gene Editing in hPSCs with this compound
This protocol outlines the key steps where this compound is applied during a typical CRISPR/Cas9 experiment in human pluripotent stem cells (hPSCs).
Caption: this compound is used at key steps of CRISPR workflow.
Detailed Protocol for this compound Application in a CRISPR/Cas9 Experiment
Cell Culture and Pre-treatment:
-
Culture hPSCs under standard feeder-free conditions until they reach 70-80% confluency.
-
Approximately 1-4 hours prior to dissociation for transfection, replace the culture medium with fresh medium supplemented with this compound at a final concentration of 1-2 µM.
Cell Dissociation and Transfection:
-
Aspirate the this compound-containing medium and wash the cells with DPBS.
-
Dissociate the hPSCs into a single-cell suspension using a gentle enzyme-free dissociation reagent.
-
Resuspend the single cells in the appropriate transfection buffer.
-
Add the CRISPR/Cas9 components (e.g., Cas9 RNP complex and donor DNA template).
-
Perform transfection using an optimized electroporation or lipid-based transfection protocol.
Post-Transfection Culture and Selection:
-
Immediately after transfection, plate the cells onto pre-coated plates containing culture medium supplemented with this compound (1-2 µM).
-
Maintain the cells in the this compound-containing medium for at least the first 24-48 hours post-plating to ensure maximal survival and attachment.
-
If a selection marker is used (e.g., puromycin), the selection can be initiated 24-48 hours post-transfection in the continued presence of this compound to support the survival of resistant cells.
Single-Cell Cloning and Clonal Expansion:
-
After selection (or a few days post-transfection for non-selection workflows), dissociate the cells into a single-cell suspension.
-
Plate the cells at a very low density (e.g., 1-5 cells/cm²) or sort single cells into individual wells of a 96-well plate.
-
The plating and subsequent culture medium for clonal expansion should be supplemented with this compound (1-2 µM) for the initial 3-5 days to promote the survival and outgrowth of individual clones.
-
Once colonies are established, the medium can be gradually replaced with medium without this compound.
Impact on Homology-Directed Repair (HDR)
While this compound's primary role in CRISPR/Cas9 protocols is to enhance cell survival, its direct impact on the efficiency of homology-directed repair (HDR) versus non-homologous end joining (NHEJ) is not yet fully elucidated. The prevailing hypothesis is that by increasing the overall number of viable cells that survive the transfection and cloning process, this compound indirectly increases the absolute number of correctly edited clones, including those generated via HDR.
Caption: this compound's effect on HDR is primarily indirect.
Conclusion
This compound is an indispensable tool for improving the efficiency and success rate of CRISPR/Cas9 gene editing in human pluripotent stem cells. Its well-defined role as a ROCK inhibitor robustly enhances cell survival during the critical and often harsh steps of single-cell dissociation, transfection, and clonal expansion. By following the detailed protocols outlined in these application notes, researchers can significantly increase the yield of viable, gene-edited hPSC clones, thereby accelerating research in disease modeling, drug discovery, and regenerative medicine. Further investigation is warranted to explore any direct effects of this compound on the molecular machinery of DNA repair pathways.
References
- 1. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Protocols for CRISPR/Cas9-based Gene Editing in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Protocols for CRISPR/Cas9-based Gene Editing in Human Pluripotent Stem Cells. [repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Integration of xeno-free single-cell cloning in CRISPR-mediated DNA editing of human iPSCs improves homogeneity and methodological efficiency of cellular disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiazovivin in Fibroblast Reprogramming
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thiazovivin, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, for the efficient reprogramming of fibroblasts into induced pluripotent stem cells (iPSCs). This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes the expected outcomes based on current scientific literature.
Introduction
The generation of iPSCs from somatic cells, such as fibroblasts, is a cornerstone of regenerative medicine and disease modeling. However, the process is often inefficient and can induce cellular stress, leading to low cell viability. This compound has been identified as a key small molecule that significantly enhances the efficiency and success of fibroblast reprogramming.[1][2] It primarily functions by inhibiting the ROCK pathway, which plays a crucial role in apoptosis and cell-matrix adhesion.[3][4] By mitigating the stress associated with single-cell dissociation and transduction, this compound promotes cell survival and facilitates the transition to a pluripotent state.[4][5]
Mechanism of Action: ROCK Inhibition
This compound is a selective and cell-permeable inhibitor of ROCK.[2] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, motility, and contraction. During the reprogramming process, particularly after enzymatic dissociation, fibroblasts undergo significant stress, leading to the activation of the ROCK pathway and subsequent apoptosis (anoikis).
By inhibiting ROCK, this compound promotes cell survival through several mechanisms:
-
Enhanced Cell Adhesion and Survival: Inhibition of ROCK signaling enhances the attachment of cells to the extracellular matrix.[1] This is crucial for the survival of newly reprogrammed cells, especially after plating at low densities.
-
Stabilization of E-cadherin: this compound helps to stabilize E-cadherin, a key component of cell-cell adhesion junctions. This promotes the formation of iPSC colonies and maintains the integrity of the pluripotent state.[2]
-
Increased Reprogramming Efficiency: By improving cell survival and creating a more permissive environment for cellular transformation, this compound significantly increases the efficiency of iPSC generation, often in combination with other small molecules.[1][5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: ROCK Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The use of this compound, particularly in combination with other small molecules, has been shown to dramatically increase the efficiency of fibroblast reprogramming. While specific quantitative outcomes can vary depending on the reprogramming method and the specific fibroblast line, the following table summarizes the reported improvements.
| Small Molecule Cocktail | Reprogramming Method | Reported Improvement in Efficiency | Reference |
| This compound, SB431542, PD0325901 | Protein-based reprogramming | Up to 200-fold increase compared to factors alone | [5] |
| This compound in combination with other small molecules | Various (viral, non-viral) | Significant increase in iPSC colony formation and overall efficiency | [1][2] |
| This compound as a single agent supplement | General reprogramming protocols | Enhanced cell survival post-transduction and single-cell passaging | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the use of this compound in a typical fibroblast reprogramming workflow using non-integrating episomal vectors.
Materials and Reagents
-
Human dermal fibroblasts
-
Fibroblast expansion medium (DMEM, 10% FBS, 1x NEAA)
-
Episomal reprogramming vectors (e.g., expressing OCT4, SOX2, KLF4, L-MYC, LIN28, and shRNA against p53)
-
Electroporation system and reagents
-
This compound (Stock solution: 10 mM in DMSO)
-
iPSC medium (e.g., mTeSR™1 or E8™ medium)
-
Small molecule cocktail (e.g., SB431542, PD0325901, CHIR99021)
-
Matrigel-coated culture plates
-
Standard cell culture equipment
Stock Solution Preparation
-
To prepare a 10 mM stock solution of this compound, dissolve 1 mg of this compound (MW: 311.36 g/mol ) in 321 µL of DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Step-by-Step Reprogramming Protocol
Day -3 to -1: Fibroblast Expansion
-
Culture human fibroblasts in fibroblast expansion medium.
-
Passage the cells as needed. Ensure the cells are healthy and actively proliferating before starting the reprogramming experiment.
-
Plate the fibroblasts so they reach 70-80% confluency on the day of transfection (Day 0).
Day 0: Transfection
-
Harvest the fibroblasts using trypsin and neutralize with fibroblast medium.
-
Count the cells and resuspend at the desired concentration for electroporation according to the manufacturer's protocol.
-
Add the episomal reprogramming vectors to the cell suspension.
-
Perform electroporation using a pre-optimized program.
-
Immediately after electroporation, plate the cells onto Matrigel-coated plates in fibroblast medium supplemented with 2 µM this compound .
Day 1-7: Initial Reprogramming
-
On Day 1, replace the medium with fresh fibroblast medium containing 2 µM this compound .
-
On Day 2, switch to iPSC medium supplemented with a small molecule cocktail (e.g., 100 µM sodium butyrate, 2 µM SB431542, 1 µM PD0325901, 3 µM CHIR99021) and 2 µM this compound .
-
Continue to culture the cells in this medium, replacing it every other day. This compound is typically included for the first 7-10 days of reprogramming to support cell survival and the initial stages of colony formation.
Day 8-21: iPSC Colony Formation and Maturation
-
After Day 7, continue to culture the cells in iPSC medium with the small molecule cocktail but without this compound.
-
Change the medium every day or every other day.
-
Monitor the plates for the emergence of iPSC-like colonies, which typically appear between days 10 and 21.
-
Once the colonies are large enough and display characteristic iPSC morphology (compact, well-defined borders, and high nucleus-to-cytoplasm ratio), they can be manually picked for expansion.
Day 21+: iPSC Colony Expansion
-
Manually pick individual iPSC colonies and transfer them to fresh Matrigel-coated wells containing iPSC medium.
-
To enhance survival during this clonal expansion step, the iPSC medium can be supplemented with 2 µM this compound for the first 24-48 hours after picking.
-
Expand the iPSC lines for further characterization and banking.
Below is a diagram illustrating the experimental workflow.
Caption: Fibroblast Reprogramming Workflow with this compound.
Conclusion
This compound is a valuable tool for researchers engaged in fibroblast reprogramming. Its ability to inhibit the ROCK pathway significantly enhances cell survival and improves the overall efficiency of iPSC generation. The protocols and information provided in these application notes offer a detailed guide for the successful application of this compound in your reprogramming experiments. For optimal results, it is recommended to empirically determine the ideal concentration and timing of this compound treatment for your specific cell lines and reprogramming system.
References
- 1. This compound | ROCK Inhibitor | Captivate Bio | Stem Cell Research [captivatebio.com]
- 2. stemcell.com [stemcell.com]
- 3. Reprogramming of endometrial adult stromal cells in the presence of a ROCK inhibitor, this compound, could obtain more efficient iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 5. Proteins Reprogramming: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
Thiazovivin Treatment for Optimal Cell Recovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazovivin is a potent, cell-permeable small molecule that acts as a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The inhibition of the ROCK signaling pathway has been demonstrated to significantly enhance cell survival and recovery following enzymatic dissociation, cryopreservation, and single-cell cloning, particularly for sensitive cell types such as human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This compound is reported to be effective at concentrations five-fold lower than the commonly used ROCK inhibitor, Y-27632.
This document provides detailed application notes and protocols for the use of this compound to achieve optimal cell recovery across various applications.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell polarity, and contraction. By inhibiting ROCK, this compound promotes cell survival through two main pathways:
-
Enhancement of Cell-Extracellular Matrix (ECM) Adhesion: this compound treatment increases β1-integrin activity, which strengthens the adhesion of cells to the ECM.
-
Stabilization of Cell-Cell Interactions: this compound stabilizes E-cadherin at the cell surface by inhibiting its endocytosis. This is particularly critical for the survival of dissociated hPSCs.
The inhibition of ROCK signaling counteracts the hyperactivation of this pathway that occurs upon single-cell dissociation, which would otherwise lead to anoikis (a form of programmed cell death).
Signaling Pathway Diagram
Caption: this compound inhibits ROCK, preventing apoptosis and promoting cell survival.
Data on this compound Treatment Duration and Concentration
The optimal duration of this compound treatment can vary depending on the cell type and the specific application. The following tables summarize quantitative data from various studies.
Table 1: Recommended this compound Concentrations for Various Applications
| Application | Cell Type | Recommended Concentration (µM) |
| Post-Dissociation Survival | Human Embryonic Stem Cells (hESCs) | 0.5 - 2 |
| Reprogramming to iPSCs | Human Cord Blood Mononuclear Cells | 1 |
| Reprogramming to iPSCs | Human Somatic Cells (in combination) | Not specified |
| Maintenance of Stemness | Cattle Embryo-derived Stem-like Cells | Not specified |
| Inhibition of Endothelial-to-Mesenchymal Transition | Human Corneal Endothelial Cells | 4 |
Table 2: Reported this compound Treatment Durations and Their Effects
| Cell Type | Application | Treatment Duration | Key Outcomes |
| Human Embryonic Stem Cells (hESCs) | Post-dissociation survival | 24 hours | Significantly increased cell survival and attachment. |
| Human Embryonic Stem Cells (hESCs) | Post-dissociation survival | 72 hours | Enhanced survival. |
| Human Corneal Endothelial Cells | Inhibition of EMT | 48 hours | Optimal state reached for junction protein and ionic transporter expression. |
| Primary Keratinocytes | Proliferation | 6 days | Increased colony formation and proliferation. |
| Cattle Embryo-derived Stem-like Cells | Maintenance of stemness | Not specified | Increased attachment and expression of pluripotency markers. |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for using this compound to improve cell recovery.
Protocol 1: Enhancing Cell Survival After Cryopreservation
This protocol is designed for the recovery of cryopreserved cells, particularly pluripotent stem cells.
Materials:
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Cryopreserved cells
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Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Water bath at 37°C
-
Sterile conical tubes
-
Centrifuge
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Pre-coated culture vessels
Procedure:
-
Prepare this compound-supplemented medium: Add this compound to the pre-warmed complete culture medium to a final concentration of 0.5 - 2 µM.
-
Thaw cells rapidly: Quickly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.
-
Dilute cells: Transfer the thawed cell suspension to a sterile conical tube containing at least 5 ml of the this compound-supplemented medium.
-
Centrifuge: Pellet the cells by centrifugation at a low speed (e.g., 200 x g) for 3-5 minutes.
-
Resuspend and plate: Aspirate the supernatant and gently resuspend the cell pellet in fresh this compound-supplemented medium. Plate the cells onto the pre-coated culture vessel.
-
Incubation: Culture the cells in the this compound-supplemented medium for the first 24 hours post-thaw.
-
Medium change: After 24 hours, replace the medium with fresh complete culture medium without this compound.
-
Continue culture: Continue to culture the cells according to standard protocols, changing the medium as required.
Protocol 2: Improving Survival After Single-Cell Dissociation for Passaging or Cloning
This protocol is optimized for enhancing the survival of cells after enzymatic dissociation to a single-cell suspension.
Materials:
-
Confluent cell culture
-
Cell dissociation reagent (e.g., TrypLE™, Accutase®)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Complete cell culture medium
-
This compound stock solution
-
Sterile conical tubes
-
Centrifuge
-
Pre-coated culture vessels
Procedure:
-
Prepare this compound-supplemented medium: Add this compound to the complete culture medium to a final concentration of 0.5 - 2 µM.
-
Wash cells: Aspirate the old medium and wash the cells once with PBS.
-
Dissociate cells: Add the cell dissociation reagent and incubate at 37°C until the cells detach.
-
Neutralize and collect: Neutralize the dissociation reagent with complete culture medium and gently pipette to create a single-cell suspension. Transfer the cells to a sterile conical tube.
-
Centrifuge: Pellet the cells by centrifugation (e.g., 200 x g for 3-5 minutes).
-
Resuspend and plate: Aspirate the supernatant and resuspend the cell pellet in the this compound-supplemented medium. Plate the cells at the desired density onto the pre-coated culture vessel.
-
Incubation: Culture the cells in the this compound-supplemented medium for 24 hours . For some applications or robust cell lines, this can be extended up to 72 hours, but the necessity of longer treatment should be empirically determined.
-
Medium change: After the treatment period, replace the medium with fresh complete culture medium without this compound.
-
Continue culture: Continue to culture the cells according to standard protocols.
Concluding Remarks
The optimal treatment duration of this compound for maximal cell recovery is application- and cell-type-dependent. For routine applications such as post-thaw recovery and passaging of pluripotent stem cells, a 24-hour treatment is a well-established and effective duration. For other cell types or more demanding applications like reprogramming or directed differentiation, the duration may need to be optimized. It is recommended to start with a 24-hour treatment and extend the duration only if suboptimal recovery is observed, while carefully monitoring cell morphology and viability. The provided protocols offer a solid foundation for the successful application of this compound to enhance cell survival and recovery in your research.
Troubleshooting & Optimization
Technical Support Center: Thiazovivin Application in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Thiazovivin, specifically when it does not appear to improve cell survival rates in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues when using this compound to enhance cell survival.
Question: Why are my cells still dying at a high rate after single-cell dissociation, even with this compound treatment?
Answer: Several factors could be contributing to the lack of efficacy of this compound in your experiments. Follow this troubleshooting workflow to diagnose the potential issue:
Caption: Troubleshooting workflow for low cell survival with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A1: The most commonly recommended and effective concentration of this compound is 2 µM.[1] This is typically 5-fold lower than the concentration used for the more common ROCK inhibitor, Y-27632, which is generally used at 10 µM.[2][3] However, the optimal concentration can be cell-type dependent. If you are not observing the desired effect, it is advisable to perform a dose-response experiment, testing a range of concentrations from 1 µM to 5 µM.
Q2: When and for how long should I treat my cells with this compound?
A2: For optimal results, this compound should be added to the cell culture medium immediately after single-cell dissociation and maintained for the first 24 hours.[1][4] This is the critical window when cells are most susceptible to anoikis (detachment-induced apoptosis). Prolonged exposure is generally not necessary and may have unintended effects on cell metabolism.[5]
Q3: Can this compound be used for all cell types?
A3: this compound is most widely documented to be effective for human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[3][6] Its efficacy has also been demonstrated in other cell types, such as bovine embryo-derived stem-like cells.[7] However, the response to ROCK inhibitors can be cell-line specific. If you are working with a novel cell type, its responsiveness to this compound may need to be empirically determined.
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is typically supplied as a powder and should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[2][8] It is recommended to aliquot the stock solution into working volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[2] Protect the stock solution from prolonged exposure to light.[2] this compound has low solubility in aqueous media, so the stock solution should be diluted into the culture medium immediately before use.[2] Ensure the final DMSO concentration in your culture medium does not exceed 0.1%, as higher concentrations can be toxic to cells.[2]
Q5: I'm still not seeing improved survival. Could my this compound be inactive?
A5: Yes, improper storage or handling can lead to the degradation of the compound. This compound powder should be stored at -20°C and protected from light.[9][10] If you suspect your current stock may be compromised, it is best to prepare a fresh stock solution from a new vial of the compound.
Q6: Are there any alternatives to this compound?
A6: Yes, the most common alternative is Y-27632, another selective ROCK inhibitor.[1] While both inhibit the ROCK pathway, some cell lines may respond better to one over the other. More recently, a newer ROCK inhibitor, Chroman 1, has been shown to have superior cytoprotective capacity at a much lower concentration (50 nM).[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and other ROCK inhibitors in improving cell survival.
Table 1: Comparison of Common ROCK Inhibitors
| Feature | This compound | Y-27632 | Chroman 1 |
| Typical Concentration | 2 µM[1] | 10 µM[1] | 50 nM[1] |
| Relative Potency | 5-fold more potent than Y-27632[2][3] | Standard | Highly potent[1] |
| Primary Application | hPSC survival, reprogramming[3][11] | hPSC survival, various applications[1] | hPSC survival, cryopreservation[1][4] |
| Known Off-Target Effects | Fewer than Y-27632 at effective concentration | Known to have off-target kinase inhibition[12] | Minimal off-target effects reported[1] |
Table 2: Reported Improvement in Cell Survival with this compound
| Cell Type | Condition | Improvement in Survival | Reference |
| Human Embryonic Stem Cells (hESCs) | After enzymatic dissociation | > 30-fold | [6][13] |
| Human iPSCs | After single-cell passaging | Significant increase in attachment and survival | [2] |
| Cord Blood Mononuclear Cells | During reprogramming to iPSCs | > 10-fold increase in efficiency | [6][14] |
Experimental Protocols
Protocol 1: Single-Cell Passaging of Human Pluripotent Stem Cells (hPSCs) using this compound
-
Preparation:
-
Pre-warm complete hPSC culture medium and dissociation reagent (e.g., Accutase) to 37°C.
-
Prepare fresh hPSC medium containing 2 µM this compound.
-
-
Dissociation:
-
Aspirate the spent medium from the hPSC culture vessel.
-
Wash the cells once with DPBS.
-
Add the pre-warmed dissociation reagent to the vessel and incubate at 37°C for 3-5 minutes, or until the cells begin to detach.
-
Gently triturate the cells with a pipette to create a single-cell suspension.
-
-
Seeding:
-
Neutralize the dissociation reagent with fresh culture medium.
-
Centrifuge the cell suspension at 200 x g for 3 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the pre-warmed hPSC medium containing 2 µM this compound.
-
Plate the cells onto a new culture vessel coated with an appropriate matrix (e.g., Matrigel).
-
-
Post-Seeding Culture:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace the medium with fresh hPSC medium without this compound.
-
Continue with your standard cell culture maintenance protocol.[10]
-
Signaling Pathways and Workflows
This compound Mechanism of Action: Inhibition of the ROCK Pathway
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[6] During single-cell dissociation, the ROCK pathway becomes hyperactive, leading to actin-myosin contractility, which in turn disrupts E-cadherin-mediated cell-cell junctions and integrin-mediated cell-matrix adhesion, ultimately triggering apoptosis and anoikis.[1] this compound blocks this cascade, promoting cell survival.
Caption: this compound inhibits the ROCK pathway to prevent anoikis.
References
- 1. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a Rho kinase inhibitor, improves stemness maintenance of embryo-derived stem-like cells under chemically defined culture conditions in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | ROCK Inhibitor | Captivate Bio | Stem Cell Research [captivatebio.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. selleckchem.com [selleckchem.com]
Troubleshooting Thiazovivin precipitation in media
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Thiazovivin and preventing common issues such as precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that acts as a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which influences cell shape, adhesion, and motility.[1][3] By inhibiting ROCK, this compound promotes the survival of stem cells, particularly after single-cell dissociation (e.g., trypsinization), and enhances the efficiency of induced pluripotent stem cell (iPSC) generation.[4][5][6][7]
Q2: What is the recommended solvent and concentration for preparing a this compound stock solution?
This compound is practically insoluble in water and ethanol but exhibits high solubility in dimethyl sulfoxide (DMSO).[1][5] It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.[1][8] For detailed solubility information, please refer to the table below.
Q3: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C, protected from light.[1][9] Stock solutions in DMSO should be aliquoted into working volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1][10] Under these conditions, stock solutions are generally stable for at least one year.[10][11]
Q4: What is the typical working concentration of this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell type and application. However, a common starting concentration for enhancing human embryonic stem cell (hESC) survival is 0.5 µM.[5] this compound is noted to be effective at concentrations approximately 5-fold lower than another common ROCK inhibitor, Y-27632.[1][3]
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound upon addition to cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identify and resolve this problem.
Problem: Precipitate forms in the media immediately after adding this compound.
Potential Cause 1: Poor Solubility of this compound Stock
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect your DMSO stock solution for any undissolved particles. If present, gently warm the solution to 37°C for 2-5 minutes or use sonication to aid dissolution.[9][10]
-
Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[8] Always use fresh, anhydrous, high-purity DMSO to prepare your stock solution.
-
Potential Cause 2: High Final Concentration of this compound
-
Troubleshooting Steps:
-
Optimize Working Concentration: While the recommended starting concentration is 0.5 µM, this may need to be optimized for your specific cell line and experimental conditions. Perform a dose-response experiment to determine the lowest effective concentration that does not cause precipitation.
-
Potential Cause 3: High Final Concentration of DMSO
-
Troubleshooting Steps:
-
Maintain Low DMSO Levels: The final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1%, to avoid both cytotoxicity and precipitation of less soluble compounds.[1]
-
Adjust Stock Concentration: If your protocol requires a higher working concentration of this compound, consider preparing a more concentrated DMSO stock solution to minimize the volume added to your media.
-
Potential Cause 4: Media Composition and Temperature
-
Troubleshooting Steps:
-
Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the this compound stock solution.[9] Adding a concentrated, cold stock solution to cold media can cause the compound to precipitate out of solution.
-
Mix Thoroughly: After adding this compound to the media, gently swirl or pipette to ensure it is evenly distributed. Avoid vigorous vortexing, which can introduce air bubbles and potentially denature proteins in the media.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 31.14 - 100 | 100 - 321 | [5][9][12] |
| Water | Insoluble | Insoluble | [5][8] |
| Ethanol | Insoluble | Insoluble | [1][5] |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 | ~1.6 | [13] |
Note: The molecular weight of this compound is approximately 311.36 g/mol .[5][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (e.g., 1 mg)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Gently vortex or pipette up and down to dissolve the powder completely. If precipitation is observed, warm the solution to 37°C for 2-5 minutes.[9]
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Calculate the volume of this compound stock solution needed to achieve the desired final concentration in your culture medium. For example, to make 10 mL of media with a final concentration of 0.5 µM this compound, you would add 0.5 µL of the 10 mM stock solution.
-
Aseptically add the calculated volume of the this compound stock solution directly to the pre-warmed media.
-
Gently swirl the flask or plate to ensure thorough mixing.
-
The final DMSO concentration should not exceed 0.1%.
-
Visualizations
Caption: this compound inhibits the ROCK signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. stemcell.com [stemcell.com]
- 4. This compound | ROCK Inhibitor | Captivate Bio | Stem Cell Research [captivatebio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pnas.org [pnas.org]
- 7. GMP this compound ROCK Inhibitor | RHO/ROCK Pathway Inhibitor | GMP-grade Small Molecules | Captivate Bio [captivatebio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. reprocell.com [reprocell.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | ROCK | TargetMol [targetmol.com]
- 12. This compound ≥98% (HPLC), powder, Rho kinase inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Thiazovivin Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Thiazovivin concentration for various cell lines. This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and is widely used to improve cell survival, particularly after single-cell dissociation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that acts as a potent and selective inhibitor of Rho-associated kinase (ROCK).[2] The ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and contraction.[1] By inhibiting ROCK, this compound helps to prevent dissociation-induced apoptosis (anoikis), thereby significantly enhancing the survival rate of single cells in culture, particularly for sensitive cell types like pluripotent stem cells.[3][4] It has been shown to promote the survival of human embryonic stem cells (hESCs) by stabilizing E-cadherin and improving cell attachment.[1][5]
Q2: For which applications is this compound commonly used?
This compound is frequently used in a variety of cell culture applications, including:
-
Improving survival of pluripotent stem cells (PSCs) after single-cell passaging: This is one of the most common applications, as PSCs are highly susceptible to cell death upon dissociation.[4]
-
Enhancing the efficiency of iPSC generation: this compound has been shown to increase the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).[1][4]
-
Facilitating gene editing: It promotes the survival of single human iPSCs during transfection for genome editing techniques like TALEN-mediated editing.[1][5]
-
Improving the culture of other sensitive cell types: Beyond PSCs, this compound has been used to improve the culture of cells such as human corneal endothelial cells (HCECs).[6]
Q3: What is the recommended starting concentration of this compound?
The optimal concentration of this compound can vary depending on the cell line and the specific application. However, a common starting point for many human pluripotent stem cell lines is 2 µM.[3][4] this compound is noted to be effective at concentrations approximately 5-fold lower than another commonly used ROCK inhibitor, Y-27632.[1][5]
Data Presentation: Recommended this compound Concentrations
The following table summarizes recommended this compound concentrations for different cell lines based on published data. It is crucial to note that these are starting points, and optimal concentrations should be determined empirically for your specific cell line and experimental conditions.
| Cell Line/Type | Recommended Concentration | Application | Reference |
| Human Embryonic Stem Cells (hESCs) | 2 µM | Improving survival after dissociation | [4][7][8] |
| Human Induced Pluripotent Stem Cells (iPSCs) | 2 µM | Improving survival after dissociation | [3] |
| Human Cord Blood Mononuclear Cells | 1 µM | Increasing reprogramming efficiency to iPSCs | [8] |
| Human Corneal Endothelial Cells (HCECs) | 4 µM | Inhibition of EndMT/EMT and maintenance of cell morphology | [6] |
| Cattle Embryo-derived Stem-like Cells | Not specified | Improving stemness maintenance | [9] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration Using a Cytotoxicity/Viability Assay
This protocol provides a general framework for determining the optimal, non-toxic concentration of this compound for a specific cell line.
1. Materials:
- Your cell line of interest
- Complete cell culture medium
- This compound stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- Cell viability assay kit (e.g., MTT, MTS, or a live/dead staining kit)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader or fluorescence microscope
2. Procedure:
- Cell Seeding:
- Trypsinize and count your cells.
- Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 5,000-10,000 cells per well).
- Incubate the plate overnight to allow for cell attachment.
- This compound Treatment:
- Prepare a serial dilution of this compound in your complete cell culture medium. A suggested range to test is 0.1 µM to 20 µM (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM).
- Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
- Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
- Incubate for a period relevant to your intended application (e.g., 24-48 hours).
- Viability Assessment:
- After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
- For an MTT or MTS assay, this will typically involve adding the reagent to each well, incubating for a few hours, and then measuring the absorbance at the appropriate wavelength.
- Data Analysis:
- Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control.
- Plot the cell viability against the this compound concentration to generate a dose-response curve.
- The optimal concentration is typically the highest concentration that does not significantly reduce cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low this compound concentrations | The cell line is particularly sensitive to this compound or DMSO. | Test a lower range of this compound concentrations. Ensure the final DMSO concentration is below 0.1%.[5] |
| No improvement in cell survival after dissociation | The concentration of this compound is too low. The dissociation protocol is too harsh. | Increase the this compound concentration. Optimize the dissociation method (e.g., reduce incubation time with dissociation enzymes). |
| Inconsistent results between experiments | Variation in cell seeding density. Inconsistent timing of treatment or analysis. | Ensure accurate cell counting and consistent seeding density. Standardize all incubation times. |
| Precipitate observed in the media | This compound has low solubility in aqueous media. | If precipitate is observed after adding to media, warm the solution to 37°C for 2-5 minutes.[10] Always dilute the stock solution into pre-warmed culture medium immediately before use.[5] |
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. The ROCK inhibitor, this compound, inhibits human corneal endothelial-to-mesenchymal transition/epithelial-to-mesenchymal transition and increases ionic transporter expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound, a Rho kinase inhibitor, improves stemness maintenance of embryo-derived stem-like cells under chemically defined culture conditions in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
Thiazovivin stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Thiazovivin. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, cell-permeable small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and apoptosis.[2] By inhibiting ROCK, this compound helps to prevent dissociation-induced apoptosis, also known as anoikis, in pluripotent stem cells (PSCs).[3] This mechanism involves the stabilization of E-cadherin at the cell surface, which promotes cell-cell interactions and enhances cell survival, particularly after single-cell dissociation.[3][4] this compound is reported to be effective at concentrations approximately five times lower than the more commonly used ROCK inhibitor, Y-27632.[2]
Q2: What is the primary application of this compound in research?
This compound is widely used in stem cell research to improve the survival and cloning efficiency of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), especially after single-cell dissociation for passaging, cryopreservation, or gene editing.[3] It has also been shown to significantly enhance the efficiency of iPSC generation from somatic cells when used in combination with other small molecules.[5]
Q3: How should I prepare a stock solution of this compound?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO).[6] To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[7] For example, to create a 10 mM stock solution, you can dissolve 1 mg of this compound in 321 µL of DMSO.[2] It is advisable to briefly centrifuge the vial before opening to ensure all the powder is at the bottom.[6]
Q4: What is the recommended working concentration of this compound?
The optimal working concentration of this compound can vary depending on the cell type and application. However, a concentration of 2 µM is frequently cited for enhancing the survival of hESCs.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Data Presentation: Stability and Storage
Proper storage of this compound is critical to maintain its activity. Below are the recommended storage conditions for both the solid powder and stock solutions.
Table 1: this compound Powder Storage Recommendations
| Storage Temperature | Duration | Notes |
| -20°C | Up to 4 years | Recommended for long-term storage.[8][9] |
| 4°C | Up to 2 years | Suitable for shorter-term storage.[3] |
Table 2: this compound Stock Solution (in DMSO) Storage Recommendations
| Storage Temperature | Duration | Notes |
| -80°C | Up to 2 years | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[3][10] |
| -20°C | Up to 1 year | Suitable for shorter-term storage; aliquoting is still advised.[3][10] |
| 4°C | Up to 1 month | For very short-term use.[11] |
Table 3: this compound Solubility
| Solvent | Maximum Concentration |
| DMSO | ≥ 100 mM[6] |
| Ethanol | ~1 mg/mL[8] |
| Dimethyl formamide (DMF) | ~10 mg/mL[8] |
| Water | Insoluble[7][8] |
Troubleshooting Guides
Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?
If you notice precipitation in your DMSO stock solution, you can warm the vial to 37°C for 2 to 5 minutes to help redissolve the compound.[6] To prevent this from happening, ensure you are using anhydrous DMSO and that the stock solution is properly vortexed before aliquoting and freezing. When diluting the stock solution into your culture medium, it's best to add it to pre-warmed media.[6]
Q2: My cells are showing signs of toxicity (e.g., reduced proliferation, changes in morphology) after this compound treatment. What could be the cause?
Several factors could contribute to cellular toxicity:
-
High Concentration: While effective, prolonged exposure or excessively high concentrations of this compound can lead to cytotoxicity.[10] It's crucial to determine the lowest effective concentration for your specific cell line and experiment duration.
-
DMSO Toxicity: The final concentration of DMSO in your culture medium should be kept low, typically below 0.1%, as higher concentrations can be toxic to cells.[2]
-
Off-Target Effects: Although a selective ROCK inhibitor, very high concentrations may lead to off-target effects.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to this compound.
To troubleshoot, consider performing a dose-response curve to find the optimal concentration and reducing the duration of exposure if possible.
Q3: I am not observing the expected increase in cell survival after using this compound. What are the possible reasons?
If this compound is not providing the expected protective effect, consider the following:
-
Improper Storage: The compound may have degraded due to improper storage or repeated freeze-thaw cycles.[2] Ensure you are following the recommended storage guidelines and using freshly thawed aliquots.
-
Suboptimal Concentration: The concentration used might be too low for your specific cell type or density. An optimization experiment is recommended.
-
Cell Health: The initial health of your cell culture is critical. Ensure your cells are healthy and in the logarithmic growth phase before dissociation.
-
Mechanism of Cell Death: this compound specifically inhibits ROCK-mediated apoptosis. If your cells are dying due to other reasons, it may not be effective.
Q4: Can I use this compound for long-term culture?
While this compound is highly effective for short-term applications like improving survival after passaging, long-term continuous use may lead to cytotoxicity.[10] If long-term treatment is necessary, it is essential to validate its effects on your specific cell line, including assessing any potential impact on differentiation or other cellular processes.
Experimental Protocols
Protocol: Enhancing hPSC Survival During Single-Cell Passaging
This protocol outlines the use of this compound to improve the survival of human pluripotent stem cells (hPSCs) following enzymatic dissociation.
Materials:
-
hPSC culture medium
-
This compound stock solution (10 mM in DMSO)
-
Dissociation reagent (e.g., Accutase)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Coated culture plates (e.g., Matrigel-coated)
Procedure:
-
Prepare this compound-supplemented medium: Pre-warm the required volume of hPSC culture medium to 37°C. Add this compound from your stock solution to a final concentration of 2 µM. Mix gently by swirling.
-
Aspirate old medium: Remove the spent medium from your confluent plate of hPSCs.
-
Wash cells: Gently wash the cells once with an appropriate volume of sterile PBS.
-
Dissociate cells: Add the dissociation reagent to the plate and incubate at 37°C until the cells detach.
-
Neutralize and collect: Add pre-warmed culture medium to the plate to neutralize the dissociation reagent and gently pipette to create a single-cell suspension.
-
Centrifuge: Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 3 minutes.[12]
-
Resuspend in this compound medium: Aspirate the supernatant and gently resuspend the cell pellet in the this compound-supplemented medium prepared in step 1.
-
Plate cells: Plate the cells onto the new coated culture plates at the desired density.
-
Incubate: Place the culture plates in a 37°C, 5% CO2 incubator.
-
Medium change: After 24 hours, replace the this compound-supplemented medium with fresh, pre-warmed standard hPSC culture medium.
Visualizations
Caption: this compound inhibits the ROCK signaling pathway.
Caption: Workflow for passaging hPSCs with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. reprocell.com [reprocell.com]
- 7. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
- 12. An updated protocol for the cost-effective and weekend-free culture of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Off-Target Effects of Thiazovivin in Long-Term Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the potential off-target effects of Thiazovivin when used in long-term cell culture. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] Its primary on-target effect is the inhibition of the ROCK signaling pathway, which is involved in regulating cell shape, adhesion, and motility. By inhibiting ROCK, this compound promotes cell survival, particularly during single-cell dissociation, and enhances the efficiency of cellular reprogramming.[1][2][5]
Q2: Are there known off-target effects of this compound?
Q3: How can I assess the off-target effects of this compound in my specific cell line?
To determine the off-target effects of this compound in your experimental system, a kinase selectivity profile is recommended. This involves screening this compound against a large panel of purified kinases to identify other kinases that are inhibited at various concentrations. This data is crucial for interpreting any unexpected phenotypes observed in your long-term cultures.
Q4: What are the signs of cytotoxicity associated with long-term this compound treatment?
Signs of cytotoxicity can include a decrease in cell proliferation, changes in cell morphology (e.g., rounding, detachment), increased presence of floating dead cells, and alterations in metabolic activity. It is important to monitor your cultures regularly for these signs, especially when using this compound for extended periods. One study reported no acute cytotoxicity in mouse embryonic stem cells after a 6-hour exposure to a wide range of this compound concentrations (1 nM - 100 µM).[8]
Q5: Can long-term this compound treatment affect the differentiation potential of stem cells?
While this compound is often used to maintain pluripotency and improve the survival of stem cells, its long-term effects on differentiation are not fully characterized.[9][10] Off-target effects on other signaling pathways could potentially influence lineage commitment. Therefore, it is essential to thoroughly characterize the differentiation capacity of your stem cell lines after prolonged exposure to this compound.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the long-term culture of cells with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Changes in Cell Morphology | - Off-target effects on cytoskeletal regulation. - Cellular stress due to long-term ROCK inhibition. | - Lower the concentration of this compound to the minimum effective dose. - Perform a washout experiment to see if the morphology reverts. - Analyze the expression of key cytoskeletal proteins. |
| Decreased Cell Proliferation or Viability | - Cytotoxicity from long-term exposure. - Inhibition of cellular metabolism.[7] - Off-target effects on cell cycle kinases. | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. - Conduct cell viability assays (e.g., MTT, CCK-8) at different time points. - Assess cellular metabolism using assays like Seahorse XF Analyzer. |
| Altered Differentiation Potential of Stem Cells | - Off-target effects on signaling pathways crucial for specific lineage commitment. - Changes in gene expression due to long-term treatment. | - Perform directed differentiation protocols and assess the efficiency of generating desired cell types. - Analyze the expression of pluripotency and lineage-specific markers using qPCR or flow cytometry. - Conduct a washout period before initiating differentiation. |
| Inconsistent Experimental Results | - Variability in this compound activity due to improper storage. - Inconsistent dosage due to inaccurate dilution. - Cell line-specific responses. | - Aliquot this compound stock solutions and store them at -20°C or -80°C, protected from light. - Prepare fresh dilutions for each experiment. - Carefully document and standardize all experimental parameters. |
Quantitative Data on Off-Target Effects and Cytotoxicity
As of the latest literature review, a comprehensive, publicly available kinase selectivity panel with IC50 values for this compound against a wide range of kinases is not available. Similarly, detailed long-term cytotoxicity data across various cell lines is limited. Researchers are encouraged to generate this data for their specific cell models to better understand the experimental impact of this compound. Below are template tables that can be used to summarize such findings.
Table 1: Kinase Selectivity Profile of this compound (Template)
| Kinase | IC50 (nM) |
| ROCK1 | [Insert experimental value] |
| ROCK2 | [Insert experimental value] |
| [Off-target Kinase 1] | [Insert experimental value] |
| [Off-target Kinase 2] | [Insert experimental value] |
| ... | ... |
Table 2: Long-Term Cytotoxicity of this compound (Template)
| Cell Line | Time Point | EC50 (µM) |
| [Your Cell Line 1] | 7 days | [Insert experimental value] |
| 14 days | [Insert experimental value] | |
| 21 days | [Insert experimental value] | |
| [Your Cell Line 2] | 7 days | [Insert experimental value] |
| 14 days | [Insert experimental value] | |
| 21 days | [Insert experimental value] |
Experimental Protocols
1. Protocol for Assessing Kinase Selectivity Profile
This protocol outlines a general method for determining the off-target effects of this compound using a commercial kinase profiling service or an in-house assay.
-
Objective: To determine the inhibitory concentration (IC50) of this compound against a broad panel of kinases.
-
Materials:
-
This compound stock solution (in DMSO)
-
Kinase panel (e.g., a commercial kinome scan service)
-
Appropriate kinase buffers, substrates, and ATP
-
Assay plates (e.g., 384-well)
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
-
Procedure:
-
Prepare a series of dilutions of this compound in DMSO. A typical starting concentration for a broad-spectrum screen might be 10 µM.
-
Further dilute the this compound solutions into the appropriate kinase reaction buffer.
-
In the assay plate, combine the diluted this compound, the kinase, and the specific substrate for each kinase in the panel.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and for the specified time for the kinase assay.
-
Stop the reaction and measure the signal according to the assay kit instructions.
-
Calculate the percent inhibition for each kinase at each this compound concentration.
-
Determine the IC50 value for each inhibited kinase by fitting the data to a dose-response curve.
-
2. Protocol for Long-Term Cytotoxicity Assay
This protocol describes a method to evaluate the long-term effects of this compound on cell viability.
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound on a specific cell line over an extended period.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)[11]
-
Plate reader
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Culture the cells for the desired long-term period (e.g., 7, 14, and 21 days), replacing the medium with freshly prepared this compound-containing medium every 2-3 days.
-
At each time point, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT or CCK-8 reagent and incubate).[11]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control for each concentration and time point.
-
Determine the EC50 value at each time point by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical relationship of potential long-term effects.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ROCK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. researchgate.net [researchgate.net]
- 8. reprocell.com [reprocell.com]
- 9. pnas.org [pnas.org]
- 10. This compound, a Rho kinase inhibitor, improves stemness maintenance of embryo-derived stem-like cells under chemically defined culture conditions in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Validation & Comparative
A Head-to-Head Comparison: Thiazovivin Versus Y-27632 in Stem Cell Culture
For researchers, scientists, and drug development professionals navigating the landscape of stem cell culture reagents, the choice between Rho-associated coiled-coil kinase (ROCK) inhibitors is a critical decision point. These small molecules are instrumental in improving the survival and attachment of pluripotent stem cells (PSCs), particularly after single-cell dissociation. This guide provides an objective, data-driven comparison of two of the most widely used ROCK inhibitors: Thiazovivin and Y-27632.
This comprehensive analysis delves into their mechanisms of action, presents available quantitative data from experimental studies, and provides detailed protocols for their application in human pluripotent stem cell (hPSC) culture.
At a Glance: Key Differences and Performance
Both this compound and Y-27632 are potent ROCK inhibitors that significantly enhance the survival of dissociated hPSCs. However, they exhibit key differences in their effective concentrations and mechanisms of action. This compound is notably effective at a concentration that is five times lower than that of Y-27632.[1][2] Furthermore, emerging evidence suggests that this compound possesses a dual mechanism of action, not only inhibiting ROCK but also promoting cell survival by stabilizing E-cadherin.[1]
| Feature | This compound | Y-27632 |
| Target | Rho-associated coiled-coil containing protein kinase (ROCK)[1] | ROCK1 and ROCK2[1] |
| Typical Working Concentration | 1-2 µM[3] | 10 µM[3][4] |
| Relative Potency | Effective at 5-fold lower concentration than Y-27632[1][2] | Standard concentration for ROCK inhibition in hPSC culture. |
| Mechanism of Action | Inhibits ROCK; Stabilizes E-cadherin to promote cell-cell interaction.[1] | Competes with ATP for binding to the catalytic site of ROCK. |
| Reported Effects | - Significantly enhances hPSC survival (>30-fold) after dissociation.- Improves cell attachment to Matrigel or laminin.- Increases the efficiency of iPSC reprogramming.[1] | - Enhances survival and cloning efficiency of dissociated hESCs (>25-fold).- Improves recovery of cryopreserved hPSCs.- Promotes embryoid body formation. |
Delving into the Mechanism of Action
The primary cause of poor survival of hPSCs after single-cell dissociation is the disruption of cell-cell and cell-matrix interactions, which triggers a form of programmed cell death known as anoikis. The Rho/ROCK signaling pathway plays a central role in this process.
The ROCK Signaling Pathway
The diagram below illustrates the central role of the Rho/ROCK pathway in regulating the actin cytoskeleton and cell adhesion, and how ROCK inhibitors intervene.
Caption: The Rho/ROCK signaling pathway and points of intervention by this compound and Y-27632.
This compound's Dual Action
While both compounds effectively inhibit ROCK, this compound offers an additional benefit by stabilizing E-cadherin at the cell surface.[1] E-cadherin is a crucial component of cell-cell adhesion junctions, and its stabilization helps to re-establish these vital connections after dissociation, further promoting cell survival.
Experimental Data: A Comparative Overview
| Parameter | This compound | Y-27632 | Source |
| Cell Survival (hESCs) | >30-fold increase after enzymatic dissociation. | >25-fold increase in cloning efficiency (a measure of survival). | [5],[6] |
| iPSC Reprogramming Efficiency | Increases efficiency by more than 10-fold (in combination with other small molecules).[1] | Added to culture medium to improve reprogramming of somatic cells.[6] | [1],[6] |
| Recovery from Cryopreservation | Traditionally used to mitigate cellular stress post-thaw. | Improves the number of colonies more than twofold and the size of colonies more than sevenfold.[6] | [6] |
Experimental Protocols
The following are generalized protocols for the use of this compound and Y-27632 in hPSC culture. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
General Workflow for Passaging hPSCs with ROCK Inhibitors
Caption: A typical experimental workflow for passaging hPSCs using a ROCK inhibitor.
Protocol 1: Using this compound for hPSC Passaging
Materials:
-
hPSCs ready for passaging
-
Pre-warmed hPSC culture medium (e.g., mTeSR™1 or E8™)
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Dissociation reagent (e.g., Accutase® or TrypLE™)
-
Coated culture plates (e.g., Matrigel® or Geltrex®)
-
Sterile conical tubes and pipettes
Procedure:
-
Pre-treatment: One hour prior to passaging, add this compound to the hPSC culture medium to a final concentration of 1-2 µM.
-
Dissociation: Aspirate the medium and wash the cells with DPBS. Add the dissociation reagent and incubate at 37°C until the cells detach.
-
Neutralization and Collection: Neutralize the dissociation reagent with fresh hPSC medium containing 1-2 µM this compound. Gently collect the cell suspension into a conical tube.
-
Centrifugation: Centrifuge the cells at a low speed (e.g., 200 x g) for 3-5 minutes.
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed hPSC medium containing 1-2 µM this compound. Plate the cells onto the new coated culture vessel.
-
Post-plating Culture: Culture the cells in the medium containing this compound for the first 24 hours.
-
Medium Change: After 24 hours, replace the medium with fresh hPSC medium without this compound. Continue with the standard feeding schedule.
Protocol 2: Using Y-27632 for hPSC Passaging
Materials:
-
hPSCs ready for passaging
-
Pre-warmed hPSC culture medium
-
Y-27632 (stock solution, e.g., 10 mM in H₂O or PBS)
-
Dissociation reagent
-
Coated culture plates
-
Sterile conical tubes and pipettes
Procedure:
-
Pre-treatment: One hour before passaging, add Y-27632 to the hPSC culture medium to a final concentration of 10 µM.[4]
-
Dissociation: Follow the same dissociation procedure as described for this compound.
-
Neutralization and Collection: Neutralize the dissociation reagent with fresh hPSC medium containing 10 µM Y-27632. Collect the cell suspension.
-
Centrifugation: Centrifuge the cells as described above.
-
Resuspension and Plating: Resuspend the cell pellet in fresh hPSC medium containing 10 µM Y-27632 and plate onto the new culture vessel.
-
Post-plating Culture: Culture the cells in the medium with Y-27632 for the initial 24 hours.
-
Medium Change: After 24 hours, switch to fresh medium without the ROCK inhibitor.
Logical Comparison of this compound and Y-27632
Caption: A logical relationship diagram comparing the key attributes of this compound and Y-27632.
Conclusion
Both this compound and Y-27632 are highly effective ROCK inhibitors that have become indispensable tools in stem cell research. The choice between them may depend on several factors, including experimental goals, cell line sensitivity, and cost considerations.
This compound's higher potency and dual mechanism of action, particularly its ability to stabilize E-cadherin, may offer an advantage in certain applications, potentially leading to enhanced cell survival and improved outcomes in reprogramming experiments. However, Y-27632 has a longer history of use and a vast body of literature supporting its efficacy.
Ultimately, empirical testing is recommended to determine the optimal ROCK inhibitor and concentration for your specific hPSC lines and culture conditions. This guide provides a foundational framework to inform this decision-making process, empowering researchers to enhance the robustness and reproducibility of their stem cell cultures.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]
- 4. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 5. pnas.org [pnas.org]
- 6. Stimulating progress in regenerative medicine: improving the cloning and recovery of cryopreserved human pluripotent stem cells with ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of Thiazovivin on Pluripotency Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiazovivin's performance in maintaining and enhancing pluripotency markers in stem cells against other commonly used alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate small molecule for specific research needs.
Introduction to this compound and Pluripotency
This compound is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It plays a crucial role in stem cell research by promoting the survival and self-renewal of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), particularly after single-cell dissociation. The maintenance of pluripotency is critical for the application of these cells in regenerative medicine, disease modeling, and drug discovery. Pluripotency is characterized by the expression of a core set of transcription factors, including Octamer-binding transcription factor 4 (OCT4), SRY-Box Transcription Factor 2 (SOX2), and Nanog homeobox (NANOG). This guide evaluates the efficacy of this compound in upholding the expression of these key pluripotency markers and compares it with other ROCK inhibitors.
Comparative Analysis of ROCK Inhibitors on Pluripotency Marker Expression
The following tables summarize the quantitative effects of this compound and its alternatives on the expression of key pluripotency markers.
Table 1: Effect of this compound on Pluripotency Marker Gene Expression in Bovine Embryo-Derived Stem-Like Cells
| Pluripotency Marker | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) | Reference |
| OCT4 | Control (3i medium) | 1.0 | [1][2] |
| This compound (2 µM in 3i medium) | ~2.5 | [1][2] | |
| NANOG | Control (3i medium) | 1.0 | [1][2] |
| This compound (2 µM in 3i medium) | ~3.0 | [1][2] |
Data is estimated from graphical representations in the cited literature. The study by Park et al. (2015) demonstrated a significant increase in OCT4 and NANOG mRNA levels in bovine embryo-derived stem-like cells cultured with this compound compared to the control group.[1][2]
Table 2: Comparison of this compound and Alternatives
| Feature | This compound | Y-27632 | Chroman 1 |
| Target | ROCK | ROCK | ROCK1/2 |
| Effective Concentration | ~2 µM[3] | ~10 µM[3] | ~50 nM[4] |
| Potency (IC50) | 0.5 µM (cell-free assay)[3] | ROCK1: 71 nM, ROCK2: 46 nM[4] | ROCK1: 52 pM, ROCK2: 1 pM[4] |
| Effect on Pluripotency Markers | Increased expression of OCT4 and NANOG.[1] | Maintains high expression of pluripotency markers.[5] | Maintains expression of pluripotency markers.[4][6] |
| Key Advantages | Effective at lower concentrations than Y-27632.[7][8] | Widely used and well-documented. | Significantly more potent and selective than Y-27632, leading to improved cell survival.[4] |
| Reported Side Effects | Can be toxic at higher concentrations.[4] | Known to have off-target effects at standard concentrations.[4] | Minimized off-target effects due to high selectivity.[4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.
References
- 1. This compound, a Rho kinase inhibitor, improves stemness maintenance of embryo-derived stem-like cells under chemically defined culture conditions in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. selleckchem.com [selleckchem.com]
- 4. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 6. cellculturedish.com [cellculturedish.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. stemcell.com [stemcell.com]
Thiazovivin in Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiazovivin, a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a valuable tool in stem cell research and cellular reprogramming. Its influence on gene expression is central to its efficacy in enhancing cell survival, maintaining pluripotency, and improving the efficiency of induced pluripotent stem cell (iPSC) generation. This guide provides a comparative analysis of this compound's effects on gene expression, supported by available data and detailed experimental protocols.
Performance Comparison: this compound vs. Other ROCK Inhibitors
This compound is often compared to the more established ROCK inhibitor, Y-27632. While both compounds target the ROCK pathway, this compound exhibits higher potency.[1][2][3][4] It is reported to be effective at concentrations approximately five-fold lower than Y-27632.[1][3][4] This increased potency can be advantageous in minimizing off-target effects and reducing the required dosage in cell culture experiments.
Table 1: Key Gene Expression Changes Induced by this compound Treatment
| Gene Target Category | Key Genes Affected | Observed Effect on Expression | Supporting Evidence |
| Pluripotency Markers | OCT4, NANOG | Upregulation | This compound treatment promotes the expression of these critical transcription factors, contributing to the maintenance of a stem-like state.[5][6] |
| Cell Adhesion | E-cadherin (CDH1) | Upregulation/Stabilization | By inhibiting ROCK, this compound stabilizes E-cadherin at the cell surface, enhancing cell-cell adhesion and improving cell survival, particularly after dissociation.[1][5][6][7] |
| Cell-Matrix Adhesion | Integrin Signaling Genes | Upregulation | This compound enhances cell-extracellular matrix (ECM) adhesion through the modulation of integrin-mediated signaling pathways.[7][8] |
Signaling Pathways and Experimental Workflow
The primary mechanism of this compound involves the inhibition of the Rho/ROCK signaling pathway, which plays a crucial role in regulating the actin cytoskeleton, cell polarity, and adhesion.[1][9] By inhibiting ROCK, this compound influences downstream effectors that control these cellular processes, ultimately leading to the observed changes in gene expression related to stemness and survival.
Caption: this compound's inhibition of ROCK leads to downstream effects on the actin cytoskeleton and cell adhesion, ultimately promoting cell survival and pluripotency.
A typical experimental workflow to analyze gene expression changes following this compound treatment involves several key steps, from cell culture to data analysis.
Caption: A standard workflow for analyzing gene expression changes after this compound treatment, from cell culture to bioinformatics analysis.
Experimental Protocols
While specific protocols vary between laboratories, the following provides a representative methodology for conducting a gene expression analysis study using RNA sequencing (RNA-seq) to compare the effects of this compound to a control.
Objective: To identify differentially expressed genes in human pluripotent stem cells (hPSCs) following treatment with this compound.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Appropriate hPSC culture medium and reagents
-
This compound (e.g., 2 µM final concentration)
-
Control vehicle (e.g., DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
Next-generation sequencing platform
Procedure:
-
Cell Culture and Treatment:
-
Culture hPSCs under standard feeder-free conditions until they reach approximately 70-80% confluency.
-
Prepare fresh media containing either this compound (2 µM) or an equivalent volume of the vehicle control (DMSO).
-
Aspirate the old media and add the treatment or control media to the cells.
-
Incubate the cells for a predetermined time point (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest the cells by gentle dissociation.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
RNA-seq Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the isolated RNA using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Quantify the final libraries and assess their quality.
-
Sequence the libraries on a next-generation sequencing platform, aiming for a sufficient read depth per sample (e.g., >20 million reads).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the this compound-treated and control groups to identify genes with statistically significant changes in expression.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and signaling pathways.
-
This guide provides a foundational understanding of gene expression analysis following this compound treatment. For researchers and drug development professionals, this compound offers a potent alternative to other ROCK inhibitors, with a clear impact on genes critical for stem cell biology. Further comprehensive transcriptomic and proteomic studies will continue to elucidate the full spectrum of its molecular effects.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 5. This compound, a Rho kinase inhibitor, improves stemness maintenance of embryo-derived stem-like cells under chemically defined culture conditions in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle of Small Molecules: Optimizing Cell Survival and Reprogramming
For researchers, scientists, and drug development professionals navigating the complex landscape of cell culture and regenerative medicine, the choice of small molecules can significantly impact experimental outcomes. This guide provides a comprehensive side-by-side comparison of Thiazovivin and other key small molecules used to enhance cell survival, particularly after single-cell dissociation, and to improve the efficiency of induced pluripotent stem cell (iPSC) generation.
This comparison will delve into the mechanisms of action, present quantitative performance data, and provide detailed experimental protocols for key applications. We will explore the roles of ROCK inhibitors like this compound and Y-27632, the Wnt pathway activator CHIR99021, and the TGF-β inhibitor SB431542, offering a clear perspective on their individual and synergistic effects.
Performance Comparison: A Data-Driven Overview
The efficacy of small molecules in promoting cell survival and reprogramming is a critical consideration. The following tables summarize quantitative data from various studies, offering a comparative look at their performance.
Table 1: Comparison of ROCK Inhibitors for Cell Survival and Reprogramming
| Small Molecule | Target | Typical Working Concentration | Key Quantitative Findings |
| This compound | Rho-associated kinase (ROCK)[1] | 0.5 - 2 µM[2][3] | - Enhances survival of human embryonic stem cells (hESCs) after enzymatic dissociation by over 30-fold.[3] - At 2 µM, protects hESCs at a similar level to 10 µM Y-27632.[1] - Increases iPSC reprogramming efficiency of cord blood mononuclear cells by more than 10-fold.[3] |
| Y-27632 | ROCK1 and ROCK2[4] | 10 µM | - Increases cloning efficiency of limbal stem/progenitor cells from ~20% to ~27%. - Significantly increases the number of adherent limbal epithelial cells after 120 minutes. |
| Fasudil | ROCK | 10 - 20 µM | - Can replace Y-27632 in hPSC culture for improving growth after thawing and passaging. |
| Chroman 1 | ROCK | 50 nM | - A highly potent and selective ROCK inhibitor. |
Table 2: Performance of Other Key Small Molecules in Reprogramming
| Small Molecule | Target/Pathway | Typical Working Concentration | Key Quantitative Findings |
| CHIR99021 | Glycogen Synthase Kinase 3 (GSK3) / Wnt signaling activator[5] | 3 µM | - In combination with other small molecules, can facilitate iPSC formation with high efficiency.[6] |
| SB431542 | TGF-β/Activin/Nodal pathway (ALK5, ALK4, ALK7)[4] | 2 µM | - In combination with PD0325901 and this compound, increases the efficiency of reprogramming human somatic cells to iPSCs.[4] |
| Valproic Acid (VPA) | Histone Deacetylase (HDAC) inhibitor | 0.5 - 2 mM | - Can increase reprogramming efficiency by up to 100-fold over transcription factor methods alone. |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these small molecules is crucial for their effective application. The following diagrams, generated using Graphviz, illustrate the key signaling cascades and the points of intervention for each molecule.
ROCK Signaling Pathway
The Rho-associated kinase (ROCK) signaling pathway plays a central role in regulating the actin cytoskeleton, cell adhesion, and apoptosis. Single-cell dissociation of pluripotent stem cells can lead to hyperactivation of this pathway, resulting in cell death (anoikis). ROCK inhibitors like this compound and Y-27632 counteract this effect.
Caption: Inhibition of ROCK by this compound prevents apoptosis and promotes cell survival.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is critical for maintaining pluripotency and promoting self-renewal of stem cells. CHIR99021 activates this pathway by inhibiting GSK3β, leading to the stabilization and nuclear translocation of β-catenin.
Caption: CHIR99021 activates Wnt signaling by inhibiting GSK3β, promoting pluripotency.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is involved in regulating cell differentiation. Inhibiting this pathway with molecules like SB431542 can help maintain the undifferentiated state of pluripotent stem cells and, in some contexts, replace the need for the transcription factor SOX2 during reprogramming.[7]
Caption: SB431542 inhibits the TGF-β pathway, helping to maintain stem cell pluripotency.
Experimental Protocols
Detailed and reproducible protocols are essential for successful research. Below are methodologies for key experiments involving these small molecules.
Experimental Workflow: iPSC Generation using a Small Molecule Cocktail
This workflow outlines the key stages of generating iPSCs from somatic cells, such as fibroblasts, using a combination of small molecules to enhance efficiency.
Caption: A typical workflow for generating iPSCs enhanced by a small molecule cocktail.
Protocol 1: Enhancing Cell Survival after Single-Cell Dissociation
Objective: To improve the survival rate of human pluripotent stem cells (hPSCs) following enzymatic dissociation for passaging or downstream applications.
Materials:
-
hPSC culture medium
-
Dissociation reagent (e.g., Accutase, TrypLE)
-
This compound (or other ROCK inhibitor) stock solution (e.g., 10 mM in DMSO)
-
Coated culture plates (e.g., Matrigel)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Aspirate the spent medium from the hPSC culture.
-
Wash the cells once with PBS.
-
Add the dissociation reagent and incubate at 37°C until the cells detach.
-
Gently collect the detached cells and transfer them to a conical tube.
-
Centrifuge the cells at 200 x g for 3-5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh hPSC medium supplemented with this compound at a final concentration of 2 µM.
-
Plate the cells onto a new coated culture dish.
-
After 24 hours, replace the medium with fresh hPSC medium without the ROCK inhibitor.
Protocol 2: iPSC Reprogramming of Fibroblasts with a Small Molecule Cocktail
Objective: To reprogram human fibroblasts into iPSCs with enhanced efficiency using a combination of small molecules.
Materials:
-
Human fibroblasts
-
Fibroblast culture medium
-
Reprogramming vectors (e.g., episomal plasmids expressing OCT4, SOX2, KLF4, L-MYC, LIN28, and shp53)
-
Electroporation system
-
Reprogramming medium (e.g., N2B27-based medium)
-
Small molecule cocktail:
-
This compound (2 µM)
-
CHIR99021 (3 µM)
-
SB431542 (2 µM)
-
PD0325901 (MEK inhibitor, 1 µM)
-
-
Coated culture plates (e.g., Matrigel)
Procedure:
-
Culture human fibroblasts to 70-80% confluency.
-
On the day of transfection (Day 0), harvest the fibroblasts and electroporate with the reprogramming vectors according to the manufacturer's instructions.
-
Plate the electroporated cells onto coated culture dishes in fibroblast medium.
-
On Day 1, replace the medium with reprogramming medium supplemented with the small molecule cocktail.
-
Change the medium every other day with fresh reprogramming medium containing the small molecule cocktail.
-
Monitor the plates for the emergence of iPSC-like colonies, typically between days 10 and 21.
-
Once colonies are large enough, manually pick them and transfer them to new coated plates for expansion in a suitable iPSC maintenance medium.
-
Expanded clones should be characterized for pluripotency markers (e.g., OCT4, NANOG, SOX2) and normal karyotype.
Conclusion
The strategic use of small molecules has revolutionized the fields of stem cell biology and regenerative medicine. This compound and other ROCK inhibitors are indispensable tools for improving cell survival, particularly during the vulnerable single-cell stage. When used in combination with other small molecules that target distinct but complementary pathways, such as Wnt activation by CHIR99021 and TGF-β inhibition by SB431542, researchers can significantly enhance the efficiency and robustness of iPSC generation. This guide provides a foundational understanding and practical protocols to aid in the selection and application of these powerful chemical tools, ultimately accelerating progress in research and therapeutic development.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Small molecules facilitate rapid and synchronous iPSC generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
Assessing the Long-Term Effects of Thiazovivin on Genomic Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiazovivin, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a valuable tool in cell culture, particularly for enhancing the survival and cloning efficiency of pluripotent stem cells (PSCs). Its ability to mitigate dissociation-induced apoptosis has made it a staple in many reprogramming and single-cell cloning protocols. However, the long-term consequences of continuous exposure to this compound on the genomic integrity of cultured cells remain a critical area of investigation for its safe and effective use in research and therapeutic applications.
This guide provides a comparative assessment of this compound's long-term effects on genomic stability, juxtaposed with other commonly used ROCK inhibitors, namely Y-27632 and Chroman 1. The information presented is based on available experimental data and aims to provide an objective resource for the scientific community.
Comparative Analysis of ROCK Inhibitors and Genomic Stability
While direct, long-term comparative studies on the genomic stability of this compound are limited, we can extrapolate and compare its performance based on existing data for ROCK inhibitors. The following table summarizes key characteristics and available data points for this compound and its alternatives.
| Feature | This compound | Y-27632 | Chroman 1 |
| Target | Selective ROCK inhibitor | ROCK1 and ROCK2 inhibitor | Potent and selective ROCK inhibitor |
| Typical Working Concentration | 2 µM[1] | 10 µM[1] | 50 nM[1] |
| Reported Effects on Cell Survival | Significantly enhances survival of hESCs after dissociation[2]. | Improves post-sort recovery of hESCs[1]. | Superior cytoprotective capacity[1]. |
| Long-Term Genomic Stability Data | Stated to maintain a normal karyotype in short-term hESC culture[2]. Long-term data is not readily available. | hESCs sorted with Y-27632 maintained a stable karyotype in long-term culture. | No reported impact on karyotype or pluripotency with routine use[1]. |
| Known Off-Target Effects | Less characterized in publicly available literature. | Known off-target inhibition at the standard 10 µM concentration[1]. | Fewer off-target effects reported[1]. |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms of action and the methodologies for assessing genomic stability, the following diagrams are provided.
// Nodes RhoA [label="RhoA (Active GTP-bound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLC [label="Myosin Light Chain (MLC)", fillcolor="#FBBC05", fontcolor="#202124"]; MLCP [label="MLC Phosphatase", fillcolor="#FBBC05", fontcolor="#202124"]; Actin_Cytoskeleton [label="Actin Cytoskeleton Contraction & Stress Fiber Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis / Anoikis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound / Y-27632 / Chroman 1", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RhoA -> ROCK [label="Activates"]; ROCK -> MLC [label="Phosphorylates (Activates)"]; ROCK -> MLCP [label="Phosphorylates (Inhibits)"]; MLC -> Actin_Cytoskeleton; Actin_Cytoskeleton -> Apoptosis [label="Leads to"]; this compound -> ROCK [arrowhead=tee, label="Inhibits"]; }
Figure 1: Simplified ROCK signaling pathway and the point of intervention by inhibitors.
// Nodes start [label="Long-term Cell Culture with ROCK Inhibitor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest Cells for Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; karyotyping [label="G-Banding Karyotyping", fillcolor="#FBBC05", fontcolor="#202124"]; comet [label="Comet Assay (Single-Cell Gel Electrophoresis)", fillcolor="#FBBC05", fontcolor="#202124"]; wgs [label="Whole-Genome Sequencing", fillcolor="#FBBC05", fontcolor="#202124"]; analysis_k [label="Analysis of Chromosomal Number and Structure", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis_c [label="Quantification of DNA Damage", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis_w [label="Detection of SNVs, Indels, and Structural Variants", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> harvest; harvest -> karyotyping; harvest -> comet; harvest -> wgs; karyotyping -> analysis_k; comet -> analysis_c; wgs -> analysis_w; }
Figure 2: Experimental workflow for assessing genomic stability in cultured cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results.
G-Banding Karyotyping of Human Pluripotent Stem Cells
This protocol is adapted from standard cytogenetic procedures for hPSCs.
1. Cell Culture and Harvest:
-
Culture hPSCs in appropriate media supplemented with the ROCK inhibitor being tested for the desired long-term duration.
-
Ensure cultures are in the logarithmic growth phase (50-70% confluency).
-
Add a mitotic inhibitor (e.g., Colcemid at 100 ng/ml) to the culture medium and incubate for 4 hours to arrest cells in metaphase.
-
Harvest the cells by enzymatic dissociation (e.g., Accutase) and collect them in a centrifuge tube.
2. Hypotonic Treatment and Fixation:
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in a pre-warmed hypotonic solution (e.g., 0.075 M KCl).
-
Incubate at 37°C for 25 minutes.
-
Add fresh, ice-cold Carnoy's fixative (3:1 methanol:acetic acid) dropwise while gently vortexing.
-
Incubate at room temperature for 30 minutes.
-
Wash the cells with fixative multiple times by repeated centrifugation and resuspension.
3. Slide Preparation and Banding:
-
Drop the fixed cell suspension onto clean, chilled glass microscope slides.
-
Age the slides by baking at 60°C for 1-2 hours or at room temperature overnight.
-
Treat the slides with trypsin to partially digest chromosomal proteins.
-
Stain the slides with Giemsa or Leishman's stain.
4. Analysis:
-
Capture images of well-spread metaphases using a microscope.
-
Arrange the chromosomes in a karyogram to analyze for numerical and structural abnormalities. At least 20 metaphases should be analyzed.
Alkaline Comet Assay for DNA Damage Detection
This protocol is a sensitive method for detecting single-strand DNA breaks in individual cells.
1. Cell Preparation:
-
Harvest cells cultured long-term with the ROCK inhibitor.
-
Resuspend the cells in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
2. Slide Preparation:
-
Mix the cell suspension with low-melting-point agarose at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide (CometSlide™ or similar).
-
Allow the agarose to solidify at 4°C for 30 minutes.
3. Lysis:
-
Immerse the slides in a chilled lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind nucleoids.
4. Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in a freshly prepared alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes in the same alkaline buffer.
5. Neutralization and Staining:
-
Neutralize the slides by washing with a neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
6. Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head" using specialized software. Common metrics include percent tail DNA and tail moment.
Discussion and Conclusion
The use of ROCK inhibitors like this compound is undeniably beneficial for many cell culture applications, particularly in the context of PSCs. While short-term studies suggest that this compound does not adversely affect the karyotype of hESCs, a comprehensive understanding of its long-term impact on genomic stability is still lacking.
In contrast, more data is available for Y-27632, with studies indicating that it does not compromise the karyotypic stability of hESCs even after long-term culture. However, the potential for off-target effects at its commonly used concentration is a consideration. Chroman 1 emerges as a promising alternative with high potency and selectivity, and initial reports suggest a favorable safety profile concerning genomic integrity.
For researchers utilizing this compound or any ROCK inhibitor in long-term cultures, it is imperative to implement a rigorous quality control regimen to monitor genomic stability. This should include regular karyotyping and, where feasible, more sensitive techniques like the comet assay or whole-genome sequencing to detect subtle DNA damage or mutations. The choice of ROCK inhibitor should be guided by a careful consideration of its efficacy, potential for off-target effects, and the available data on its long-term impact on the genomic integrity of the specific cell type being cultured. Further head-to-head long-term studies are crucial to definitively establish the safest and most effective options for maintaining genomic stability in vital cell cultures.
References
Thiazovivin: A Comparative Guide to its Efficacy in iPSC Reprogramming
For researchers, scientists, and drug development professionals, the efficient generation of induced pluripotent stem cells (iPSCs) is a cornerstone of regenerative medicine and disease modeling. Thiazovivin, a selective small molecule inhibitor of Rho-associated kinase (ROCK), has emerged as a key player in enhancing the efficiency of iPSC reprogramming across various methods. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
This compound significantly improves the survival of cells during the stressful reprogramming process, a critical factor for success. Its primary mechanism involves the inhibition of the ROCK signaling pathway, which plays a crucial role in apoptosis (programmed cell death) initiated by single-cell dissociation. By mitigating this effect, this compound promotes the viability and attachment of newly reprogrammed cells, leading to a notable increase in the overall efficiency of iPSC generation.
Quantitative Comparison of Reprogramming Efficiencies
The efficacy of this compound is most evident when examining its impact on reprogramming efficiency across different methodologies. The following tables summarize quantitative data from various studies, comparing reprogramming outcomes with and without the addition of this compound and in relation to other small molecules.
Table 1: Effect of this compound on Reprogramming Efficiency Using Different Viral and Non-Viral Methods
| Reprogramming Method | Somatic Cell Source | Condition | Reprogramming Efficiency (%) | Fold Increase with this compound | Reference |
| Lentiviral Vector | Human Fibroblasts | Standard | 0.01 - 0.1% | - | [1] |
| Human Fibroblasts | + this compound (2 µM) | 0.1 - 1.0% | ~10-fold | [2] | |
| Episomal Vector | Human PBMCs | Standard | 0.001 - 0.03% | - | [3] |
| Human PBMCs | + this compound (1 µM) | 0.01 - 0.3% | >10-fold | [4][5] | |
| Sendai Virus Vector | Human Fibroblasts | Standard | ~0.1 - 1.0% | - | [6] |
| Human Fibroblasts | + Small Molecule Cocktail* | Higher than standard | - | [6] | |
| Protein-based | Human Fibroblasts | 4 Factors | ~0.001% | - | |
| Human Fibroblasts | 4 Factors + this compound & other small molecules | ~0.2% | ~200-fold |
Note: While specific data for Sendai virus with only this compound is limited, it is commonly used in small molecule cocktails that enhance efficiency.
Table 2: Comparison of this compound with other ROCK Inhibitors in iPSC Reprogramming
| ROCK Inhibitor | Typical Concentration | Key Features | Reference |
| This compound | 2 µM | More potent than Y-27632, effective at lower concentrations.[7][8] | [7][8] |
| Y-27632 | 10 µM | The most commonly used ROCK inhibitor, well-characterized. | [9][10] |
| Fasudil | 10 µM | Another ROCK inhibitor, less commonly used in iPSC reprogramming. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research findings. Below are representative protocols for iPSC generation using this compound with different reprogramming platforms.
Lentiviral Reprogramming of Human Fibroblasts
This protocol outlines the generation of iPSCs from human dermal fibroblasts using a lentiviral approach, with the inclusion of this compound to enhance efficiency.
Materials:
-
Human dermal fibroblasts
-
Lentiviral vectors encoding Oct4, Sox2, Klf4, and c-Myc
-
Fibroblast growth medium (DMEM with 10% FBS)
-
iPSC medium (e.g., mTeSR1 or E8)
-
Matrigel
-
This compound (2 µM final concentration)
-
Polybrene
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: One day prior to transduction, seed 1 x 10^5 human fibroblasts per well of a 6-well plate in fibroblast growth medium.
-
Transduction: On the day of transduction, replace the medium with fresh fibroblast medium containing polybrene (4-8 µg/mL). Add the lentiviral vectors for the four reprogramming factors.
-
Incubation: Incubate the cells overnight.
-
Medium Change: The following day, replace the virus-containing medium with fresh fibroblast medium.
-
Switch to iPSC Medium: Two days post-transduction, switch to iPSC medium.
-
Addition of this compound: From day 3 to day 9, supplement the iPSC medium with 2 µM this compound.
-
Replating on Matrigel: Between days 5-7, replate the transduced cells onto Matrigel-coated plates in iPSC medium containing this compound.
-
Colony Emergence: Continue to culture the cells, changing the medium daily. iPSC colonies should start to appear around day 15-25.
-
Colony Picking and Expansion: Once colonies are large enough, manually pick and expand them for further characterization.
Episomal Reprogramming of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the generation of integration-free iPSCs from human PBMCs using episomal vectors, incorporating a small molecule cocktail that includes this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Episomal vectors (containing reprogramming factors such as OCT4, SOX2, KLF4, L-MYC, LIN28, and an shRNA against p53)
-
PBMC expansion medium
-
iPSC medium (e.g., mTeSR1 or E8)
-
Matrigel
-
Small Molecule Cocktail:
-
This compound (1 µM)
-
PD0325901 (MEK inhibitor)
-
CHIR99021 (GSK3 inhibitor)
-
A83-01 (TGF-β inhibitor)
-
Sodium Butyrate (HDAC inhibitor)
-
-
Nucleofection system and reagents
Procedure:
-
PBMC Isolation and Expansion: Isolate PBMCs from whole blood using a Ficoll-Paque gradient. Expand the cells in PBMC expansion medium for 4-6 days.
-
Nucleofection: On the day of nucleofection, harvest the expanded PBMCs and resuspend 1 x 10^6 cells in the appropriate nucleofection solution with the episomal vector cocktail.
-
Plating: Immediately after nucleofection, plate the cells onto Matrigel-coated plates in iPSC medium supplemented with the small molecule cocktail, including this compound.
-
Culture and Medium Changes: Culture the cells, performing a half-medium change every other day with fresh iPSC medium containing the small molecule cocktail for the first 10-12 days.
-
Colony Formation: iPSC colonies should start to emerge between days 12 and 20.
-
Colony Isolation and Expansion: Once colonies are well-formed, they can be manually picked and expanded in iPSC medium without the small molecule cocktail.
Visualizing the Mechanism and Workflow
To better understand the role of this compound in iPSC reprogramming, the following diagrams illustrate its signaling pathway, a typical experimental workflow, and its relationship with other small molecules.
Caption: this compound inhibits the ROCK signaling pathway, preventing apoptosis and promoting cell survival.
Caption: A generalized workflow for iPSC reprogramming incorporating this compound.
Caption: this compound often works synergistically with other small molecules in iPSC reprogramming.
References
- 1. Lentiviral Reprogramming of A-T Patient Fibroblasts to Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reprogramming of endometrial adult stromal cells in the presence of a ROCK inhibitor, this compound, could obtain more efficient iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. quora.com [quora.com]
- 8. Episomal Reprogramming of Human Peripheral Blood Mononuclear Cells into Pluripotency | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. A ROCK Inhibitor Promotes Graft Survival during Transplantation of iPS-Cell-Derived Retinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Y-27632 vs. Thiazovivin: A Cost-Effectiveness Analysis for Researchers
In the realm of cell culture, particularly in the demanding fields of stem cell research and regenerative medicine, ensuring cell viability and promoting successful proliferation are paramount. Two small molecules, Y-27632 and Thiazovivin, have emerged as critical tools for their ability to enhance cell survival, primarily through the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway. This guide provides a detailed comparison of Y-27632 and this compound, focusing on their cost-effectiveness, mechanisms of action, and practical applications in research, supported by experimental data and protocols.
At a Glance: Key Differences and Performance
Both Y-27632 and this compound are potent ROCK inhibitors that mitigate the detrimental effects of single-cell dissociation, a common procedure in cell passaging and analysis that can otherwise lead to significant apoptosis, a process known as anoikis. However, they exhibit notable differences in their effective concentrations and underlying mechanisms, which directly impact their cost-effectiveness in a research setting.
| Feature | Y-27632 | This compound |
| Primary Target | ROCK1 and ROCK2 | ROCK |
| Secondary Mechanism | Primarily ROCK inhibition | Stabilizes E-cadherin |
| Typical Working Concentration | 10 µM[1] | 2 µM[1] |
| Reported Efficacy | Improves cell survival and cloning efficiency[1] | Enhances cell survival, attachment, and reprogramming efficiency[2] |
Cost-Effectiveness Analysis
To provide a practical cost comparison, the following table outlines the estimated cost per 100 mL of supplemented media from various suppliers. Prices are based on research-grade compounds and may vary.
| Compound | Supplier | Catalog Number | Price (USD) | Quantity | Cost per mg (USD) | Required Concentration (µM) | Cost per 100 mL media (USD) |
| Y-27632 | Supplier A | 1254 | $179 | 10 mg | $17.90 | 10 | $0.57 |
| Y-27632 | Supplier B | Y0503 | $145 | 10 mg | $14.50 | 10 | $0.46 |
| This compound | Supplier A | 420220 | $165 | 10 mg | $16.50 | 2 | $0.10 |
| This compound | Supplier C | T1234 | $150 | 10 mg | $15.00 | 2 | $0.09 |
Note: Prices are approximate and subject to change. This analysis is for illustrative purposes.
A recent study directly comparing the two compounds in human induced pluripotent stem cell (hiPSC) culture found that the addition of 2 µM this compound for the first 24 hours after passaging marginally improved growth over 10 µM Y-27632 and was approximately five times more cost-effective[3].
Delving into the Mechanisms: Beyond ROCK Inhibition
While both molecules share the common target of ROCK, their downstream effects and potential secondary mechanisms of action differentiate their cellular impact.
Y-27632: This compound is a well-established and specific inhibitor of ROCK1 and ROCK2. By inhibiting ROCK, Y-27632 disrupts the actin-myosin cytoskeleton, reducing the cellular tension and blebbing that often lead to apoptosis following dissociation.
This compound: In addition to being a potent ROCK inhibitor, this compound has been shown to have a significant effect on cell-cell adhesion by stabilizing E-cadherin.[4][5] E-cadherin is a crucial component of adherens junctions, and its stabilization enhances cell-cell contact, which is vital for the survival of many cell types, particularly embryonic stem cells (ESCs).[4][5] This dual mechanism of ROCK inhibition and E-cadherin stabilization may contribute to its efficacy at a lower concentration.
Below is a diagram illustrating the signaling pathways affected by Y-27632 and this compound.
Experimental Protocols: A Head-to-Head Comparison
To provide a framework for researchers looking to evaluate these compounds, the following is a detailed protocol for a comparative cell viability assay.
Objective: To compare the effectiveness of Y-27632 and this compound in promoting the survival of dissociated stem cells.
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
Culture medium (e.g., mTeSR™1)
-
Cell dissociation reagent (e.g., TrypLE™ Express)
-
12-well culture plates coated with Matrigel
-
Y-27632 (10 mM stock solution in sterile water)
-
This compound (2 mM stock solution in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Automated or manual cell counter
Experimental Workflow:
Procedure:
-
Cell Culture: Culture hiPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach approximately 75% confluency.
-
Cell Dissociation: Aspirate the medium, wash the cells with DPBS, and add TrypLE™ Express. Incubate until the cells detach. Neutralize the dissociation reagent with culture medium and gently pipette to create a single-cell suspension.
-
Cell Seeding: Count the cells and determine viability. Seed 10,000 viable cells per well into a 12-well plate containing pre-warmed mTeSR™1 medium.
-
Treatment: To the respective wells, add:
-
Control: Vehicle control (e.g., sterile water for Y-27632 or DMSO for this compound at the same final concentration as the treated wells).
-
Y-27632: 10 µM final concentration.
-
This compound: 2 µM final concentration.
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Medium Change: After 24 hours, carefully aspirate the medium containing the inhibitors and replace it with fresh, pre-warmed mTeSR™1 medium.
-
Continued Culture: Continue to culture the cells for an additional 5 days, changing the medium daily.
-
Cell Counting: On day 6, dissociate the cells from each well and perform a viable cell count using Trypan Blue exclusion.
-
Data Analysis: Calculate the fold increase in cell number for each condition relative to the initial seeding density. Perform statistical analysis to determine the significance of the differences between the treatment groups.
Conclusion and Recommendations
Both Y-27632 and this compound are highly effective ROCK inhibitors that significantly improve cell survival in culture. However, for researchers seeking a more cost-effective solution without compromising, and potentially improving, efficacy, this compound presents a compelling alternative. Its ability to function at a lower concentration, likely due to its dual action on the ROCK pathway and E-cadherin stabilization, translates to significant cost savings in the long run.
For laboratories with established protocols using Y-27632, a direct comparison as outlined above may be warranted to validate the benefits of switching to this compound in their specific cell lines and applications. For new research initiatives, starting with this compound could prove to be a more economical and equally, if not more, effective strategy for enhancing cell culture success.
References
Safety Operating Guide
Navigating the Safe Disposal of Thiazovivin: A Procedural Guide
For researchers and laboratory professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Thiazovivin, a selective ROCK inhibitor crucial for enhancing the survival of embryonic stem cells, requires specific procedures for its disposal.[1][2][3] Adherence to these guidelines minimizes risks to personnel and the environment.
Immediate Safety and Handling Protocols
Before disposal, it is essential to follow correct handling and personal protection protocols. This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin, eye, and respiratory irritation.[4][5][6] Furthermore, it is recognized as very toxic to aquatic life with long-lasting effects.[6]
Personal Protective Equipment (PPE):
-
Skin and Body Protection: Don impervious clothing to prevent skin contact.[5][6]
-
Respiratory Protection: In areas with dust or aerosols, a suitable respirator is necessary.[5][6]
Handling Procedures:
-
Always wash hands thoroughly after handling the compound.[4][5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4][6]
This compound Properties and Storage
A clear understanding of this compound's chemical properties is fundamental to its safe management in the laboratory.
| Property | Data |
| Chemical Name | N-benzyl-2-(pyrimidin-4-ylamino)thiazole-4-carboxamide[8] |
| CAS Number | 1226056-71-8[1][2][5][6][8] |
| Molecular Formula | C₁₅H₁₃N₅OS[1][2] |
| Molecular Weight | 311.36 g/mol [2][8] |
| Purity | ≥ 98%[1][8] |
| Appearance | Light brown or off-white to light yellow solid powder[3][8] |
| Solubility | Soluble in DMSO[8][9][10] |
| Storage (Powder) | Store at 4°C or -20°C, protected from light[3][8][9] |
| Storage (In Solvent) | Store aliquots at -20°C or -80°C[3][8][9] |
Step-by-Step Disposal Procedure
The primary directive for this compound disposal is to adhere strictly to local, state, and federal environmental regulations.[4] Improper disposal can lead to environmental contamination and regulatory non-compliance.
Step 1: Waste Identification and Segregation
-
Unused Product: Any remaining or expired this compound powder should be treated as chemical waste.
-
Contaminated Materials: This includes empty containers, pipette tips, gloves, and any labware that has come into direct contact with this compound. Do not reuse empty containers.[4]
-
Solutions: All solutions containing this compound must be collected for chemical waste disposal. Avoid releasing the product into drains or the environment.[6][7]
Step 2: Waste Collection and Containment
-
Collect all this compound waste (solid and liquid) in designated, properly labeled, and sealed containers.
-
The container must be clearly marked as hazardous chemical waste, specifying the contents (this compound).
-
Store the waste container in a cool, well-ventilated, and secure area away from incompatible materials like strong acids, alkalis, or oxidizing agents, pending disposal.[6]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Ventilate: Ensure adequate ventilation in the spill area.
-
Wear PPE: Don the appropriate personal protective equipment before cleanup.
-
Containment: For solid spills, carefully sweep or pick up the material to avoid raising dust.[7] Place it in a sealed bag or container for disposal.[7]
-
Decontamination: After the material is collected, wash the spill site thoroughly.[7]
-
Spillage Collection: Any collected spillage should be managed as hazardous waste.[6]
Step 4: Final Disposal
-
The final step is the disposal of the contained waste through an approved and licensed waste disposal contractor.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately. The primary disposal method is through an approved waste disposal plant.[4][6][7]
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound|1226056-71-8|MSDS [dcchemicals.com]
- 7. store.reprocell.com [store.reprocell.com]
- 8. reprocell.com [reprocell.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. caymanchem.com [caymanchem.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Thiazovivin
Thiazovivin, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), is a critical small molecule in stem cell research, particularly for enhancing cell survival and improving the efficiency of induced pluripotent stem cell (iPSC) generation.[1][2] While instrumental in advancing scientific frontiers, proper handling and safety precautions are paramount to protect researchers from potential hazards. This guide provides essential, immediate safety and logistical information for the use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are oral ingestion, skin contact, and eye contact. It is categorized as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory tract irritation.[4]
It is crucial to handle this compound with care, employing appropriate personal protective equipment (PPE) and adhering to established safety protocols.
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from dust, splashes, and serious irritation.[4] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. Use a NIOSH-approved respirator if ventilation is inadequate or irritation is experienced. | To prevent respiratory tract irritation from dust or aerosols.[3][4] |
Quantitative Safety Data
A summary of the available quantitative toxicity data for this compound is provided below. It's important to note that for some exposure routes, toxicity data is not fully available.
| Metric | Value | Species | Source |
| ATEmix (oral) | 500.00 mg/kg | Not specified | STEMCELL Technologies SDS[3] |
| IC50 (ROCK inhibition) | ~0.5 µM | Cell-free assay | Selleck Chemicals[6][7] |
| Acute Dermal Toxicity | Data not available | - | - |
| Acute Inhalation Toxicity | Data not available | - | - |
Procedural Guidance: From Receipt to Disposal
Adherence to a systematic workflow is critical for the safe handling of this compound. The following sections provide step-by-step guidance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Keep the container tightly closed.[3] this compound powder is typically stored at 4°C, protected from light.[8] Reconstituted solutions in DMSO are stable for up to 3 months at -20°C.[9]
Handling and Preparation of Solutions
Experimental Workflow for this compound Handling
Caption: A step-by-step workflow for the safe handling and use of this compound.
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous waste.
-
Solid Waste: Collect unused powder, contaminated gloves, wipes, and plasticware in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect spent media and unused solutions in a separate, sealed, and labeled hazardous waste container.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[3][5]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
Safety Procedure Logic
Caption: A logical flow diagram for making safety decisions when working with this compound.
Mechanism of Action: RHO/ROCK Pathway Inhibition
This compound is a selective inhibitor of ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[10] By inhibiting ROCK, this compound promotes the survival of human embryonic stem cells (hESCs) during single-cell dissociation by stabilizing E-cadherin and improving cell attachment.[10]
This compound's Effect on the RHO/ROCK Pathway
Caption: this compound inhibits ROCK, preventing apoptosis and promoting cell survival.
By adhering to these safety protocols and understanding the potential hazards, researchers can confidently and safely utilize this compound to its full potential in their experimental work. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) for the specific product you are using.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. stemcell.com [stemcell.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. store.reprocell.com [store.reprocell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. reprocell.com [reprocell.com]
- 9. This compound ≥98% (HPLC), powder, Rho kinase inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 10. stemcell.com [stemcell.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
